Technical Documentation Center

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

Core Science & Biosynthesis

Foundational

1-Azaspiro[3.3]heptane Derivatives: A New Generation of Piperidine Bioisosteres for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a ubiquitous motif in medicinal chemistry, present in over one hundred approved drugs.[1] Ho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a ubiquitous motif in medicinal chemistry, present in over one hundred approved drugs.[1] However, its inherent flexibility and susceptibility to metabolic degradation often present challenges in drug development.[2] Bioisosteric replacement is a powerful strategy to overcome these liabilities, and in recent years, strained spirocyclic systems have emerged as compelling alternatives. This technical guide provides a comprehensive overview of 1-azaspiro[3.3]heptane derivatives as a new generation of piperidine bioisosteres. We will delve into the synthetic strategies for accessing this novel scaffold, provide a comparative analysis of its physicochemical and pharmacological properties against piperidine, and showcase its successful application in lead optimization through a real-world case study.

The Enduring Challenge of the Piperidine Moiety and the Rise of Spirocyclic Bioisosteres

The prevalence of the piperidine ring in pharmaceuticals is a testament to its synthetic accessibility and favorable physicochemical properties.[2] It often serves as a crucial pharmacophoric element or a versatile linker.[2] However, the conformational flexibility of the piperidine ring can lead to entropic penalties upon binding to a biological target. Furthermore, the carbons alpha to the nitrogen atom are often susceptible to metabolic oxidation, leading to rapid clearance and potential formation of reactive metabolites.[3][4]

To address these challenges, medicinal chemists have increasingly turned to rigidified scaffolds that mimic the three-dimensional shape and key physicochemical properties of piperidine while offering improved metabolic stability and novel substitution vectors.[2][5][6] Among these, spirocyclic systems, where two rings share a single atom, have garnered significant attention for their ability to impart a high degree of three-dimensionality and conformational restriction.[5][6] The 2-azaspiro[3.3]heptane scaffold, introduced in 2010, was a pioneering example of a successful piperidine bioisostere, demonstrating improvements in solubility and metabolic stability.[1][7]

This guide focuses on the isomeric 1-azaspiro[3.3]heptane , a more recent and highly promising entrant into the medicinal chemist's toolbox.[1][6]

Synthesis of the 1-Azaspiro[3.3]heptane Core: A Modular and Scalable Approach

A robust and scalable synthetic route is paramount for the widespread adoption of a new chemical scaffold in drug discovery. The key strategy for the synthesis of 1-azaspiro[3.3]heptanes involves a two-step sequence: a thermal [2+2] cycloaddition followed by a selective reduction.[7][8][9][10][11][12]

Key Synthetic Pathway

The synthesis commences with the thermal [2+2] cycloaddition of an endocyclic alkene with Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO) to yield a spirocyclic β-lactam intermediate.[7][8][9][10][11] This is followed by the selective reduction of the β-lactam ring using alane (AlH₃) to afford the desired 1-azaspiro[3.3]heptane.[7][8][9][10][11] The use of alane is crucial as other reducing agents like borane-based reagents or lithium aluminum hydride can lead to undesired ring cleavage.[7]

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction Endocyclic_Alkene Endocyclic Alkene Spirocyclic_Lactam Spirocyclic β-Lactam Endocyclic_Alkene->Spirocyclic_Lactam Thermal Grafs_Isocyanate Graf's Isocyanate (ClO₂S-NCO) Grafs_Isocyanate->Spirocyclic_Lactam 1_Azaspiroheptane 1-Azaspiro[3.3]heptane Spirocyclic_Lactam->1_Azaspiroheptane Selective Reduction Alane Alane (AlH₃) Alane->1_Azaspiroheptane

General synthetic workflow for 1-azaspiro[3.3]heptane.

Scope and Functionalization

This synthetic approach is highly modular, allowing for the introduction of a wide range of substituents on both the cyclobutane and azetidine rings.[7][13] Starting with substituted endocyclic alkenes enables diversification of the cyclobutyl ring.[7] Furthermore, the intermediate spirocyclic β-lactam can be functionalized at the azetidine ring through a lithiation and electrophilic trapping sequence before the reduction step.[6][7] This modularity provides access to a diverse library of 1-azaspiro[3.3]heptane derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane Hydrochloride

The following is a representative, step-by-step methodology for the synthesis of the parent 1-azaspiro[3.3]heptane scaffold.

Step 1: Synthesis of the Spirocyclic β-Lactam

  • To a solution of the endocyclic alkene (1.0 eq) in a suitable solvent (e.g., toluene) at room temperature, add Graf's isocyanate (1.1 eq) dropwise.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the spirocyclic β-lactam.

Step 2: Reduction of the Spirocyclic β-Lactam

  • To a solution of the spirocyclic β-lactam (1.0 eq) in a suitable anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add a solution of alane (e.g., 0.5 M in toluene, 3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and bubble with hydrogen chloride gas or add a solution of HCl in a suitable solvent to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain 1-azaspiro[3.3]heptane hydrochloride.

Comparative Physicochemical and Pharmacological Profile

The successful application of a bioisostere hinges on its ability to mimic the key properties of the parent scaffold while offering distinct advantages. 1-Azaspiro[3.3]heptane has been shown to be an excellent bioisostere for piperidine, exhibiting comparable basicity, solubility, and lipophilicity, but with significantly improved metabolic stability.[1]

Physicochemical Properties

A comparative analysis of model amide compounds of piperidine, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane reveals key differences and similarities in their physicochemical properties.[2]

Compound IDScaffoldpKa (Amine HCl)Solubility (μM)logD at pH 7.4
57 Piperidine11.21361.61
58 2-Azaspiro[3.3]heptane11.3121.55
59 1-Azaspiro[3.3]heptane11.4131.59

Data extracted from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.[2]

As shown in the table, 1-azaspiro[3.3]heptane exhibits a pKa very similar to that of piperidine, ensuring that it can maintain similar ionic interactions with biological targets. While the solubility is lower than that of the piperidine analogue in this specific series, it is comparable to the 2-azaspiro[3.3]heptane counterpart.[2] The lipophilicity, as measured by logD at pH 7.4, is also remarkably similar to that of piperidine.[2]

Metabolic Stability

One of the primary motivations for replacing a piperidine ring is to enhance metabolic stability. In this regard, 1-azaspiro[3.3]heptane offers a significant advantage.

Compound IDScaffoldMetabolic Stability (% remaining after 30 min in HLM)
57 Piperidine35
58 2-Azaspiro[3.3]heptane15
59 1-Azaspiro[3.3]heptane60

HLM: Human Liver Microsomes. Data extracted from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.[2]

The data clearly demonstrates the superior metabolic stability of the 1-azaspiro[3.3]heptane derivative compared to both the piperidine and the 2-azaspiro[3.3]heptane analogues in human liver microsomes.[2] This enhanced stability is attributed to the rigid spirocyclic core, which can shield the metabolically susceptible positions from enzymatic degradation.

G cluster_0 Piperidine vs. 1-Azaspiro[3.3]heptane cluster_1 Improved Properties Piperidine Piperidine (Flexible, Metabolically Liable) Azaspiroheptane 1-Azaspiro[3.3]heptane (Rigid, Metabolically Stable) Bioisosteric_Replacement Bioisosteric Replacement Piperidine->Bioisosteric_Replacement Improved_Properties • Increased Metabolic Stability • Enhanced 3D-character • Novel Exit Vectors Bioisosteric_Replacement->Azaspiroheptane

Bioisosteric replacement of piperidine with 1-azaspiro[3.3]heptane.

Case Study: Bupivacaine Analogue

To validate the utility of 1-azaspiro[3.3]heptane as a piperidine bioisostere in a real-world drug discovery context, its incorporation into the local anesthetic drug bupivacaine was investigated.[8][9][10][11] Bupivacaine contains a 2,6-dimethylphenyl-substituted piperidine amide.

The piperidine fragment in bupivacaine was replaced with a 1-azaspiro[3.3]heptane core, resulting in a novel, patent-free analogue.[8][9][10] This new analogue demonstrated high anesthetic activity, validating the bioisosteric replacement strategy.[8][9][10][11] This successful example underscores the potential of the 1-azaspiro[3.3]heptane scaffold to not only replicate the biological activity of the parent piperidine-containing drug but also to generate new intellectual property.

Conclusion and Future Outlook

1-Azaspiro[3.3]heptane derivatives have emerged as a highly valuable class of piperidine bioisosteres for modern drug discovery. Their modular and scalable synthesis provides access to a wide range of derivatives for SAR exploration. The 1-azaspiro[3.3]heptane core effectively mimics the key physicochemical properties of piperidine, such as basicity and lipophilicity, while offering a significant advantage in terms of metabolic stability. The successful application of this scaffold in the redesign of bupivacaine highlights its potential for lead optimization and the generation of novel drug candidates. As the drive to "escape from flatland" in medicinal chemistry continues, the unique three-dimensional architecture and favorable properties of 1-azaspiro[3.3]heptane position it as a key building block for the development of the next generation of therapeutics.

References

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. B., Semirenko, V., Pishel, I., Kubyshkin, V., Klymenko-Ulianov, O., Lesyk, D., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Mykhailiuk, P. K., et al. (2023). Modular, Scalable Synthesis of 1-Aza[3.3]heptanes. Angewandte Chemie International Edition, e202311583. [Link]

  • Kirichok, A. A., et al. (2023). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Kirichok, A. A., et al. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction (gram scale). ResearchGate. [Link]

  • Mykhailiuk, P. K. (2017). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link]

  • Stepan, A. F., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine | Request PDF. ResearchGate. [Link]

  • Ciaffara, V., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Ciaffara, V., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • PubChem. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. PubChem. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Carreira, E. M., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed. [Link]

  • SpiroChem. (n.d.). pKa-Tuned Amines SpiroKit 4 : Azaspiro[3.3]heptane derivatives. SpiroChem. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

Sources

Exploratory

The Physicochemical Impact of Propargylation on the Spiro[3.3]heptane Scaffold: A Technical Guide for Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized physicochemical properties is paramount. The "escape from...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized physicochemical properties is paramount. The "escape from flatland"—a strategic shift away from predominantly two-dimensional aromatic structures towards more three-dimensional (3D) saturated scaffolds—has gained significant traction.[1][2] Among these, the spiro[3.3]heptane motif has emerged as a particularly attractive building block. Its rigid, compact, and structurally unique 3D arrangement offers a compelling alternative to traditional carbocyclic and heterocyclic systems, often leading to improved aqueous solubility, metabolic stability, and novel intellectual property.[3][4]

This technical guide provides an in-depth analysis of the physicochemical profile of propargyl-substituted spiro[3.3]heptanes. The introduction of a propargyl group—a small, rigid, and functionally versatile moiety—onto the spiro[3.3]heptane core presents a unique opportunity to modulate key drug-like properties.[5] The propargyl group, with its terminal alkyne, is not only a valuable handle for "click chemistry" and further molecular elaboration but also directly influences a compound's lipophilicity, solubility, and metabolic fate.[6][7]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will explore the synthesis of these novel scaffolds, provide detailed protocols for the experimental determination of their key physicochemical parameters, and discuss the anticipated impact of propargylation on their overall drug-likeness.

The Spiro[3.3]heptane Core: A Foundation for Favorable Physicochemical Properties

The spiro[3.3]heptane scaffold is a saturated bicyclic system characterized by two cyclobutane rings sharing a single carbon atom. This unique arrangement confers a high degree of rigidity and a distinct three-dimensional geometry.[3] In medicinal chemistry, spiro[3.3]heptanes are increasingly utilized as bioisosteres for commonly used rings such as benzene and piperidine.[1][3]

One of the most significant advantages of incorporating a spiro[3.3]heptane core is its potential to reduce lipophilicity.[8] Lipophilicity, often measured as the distribution coefficient (logD), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the addition of carbon atoms typically increases lipophilicity, the unique 3D topology of the spiro[3.3]heptane scaffold can lead to a decrease in logD compared to its flatter counterparts. This is attributed to the increased exposure of polar functionalities and a reduction in the molecule's overall hydrophobic surface area.

The Propargyl Group: A Versatile Modulator of Physicochemical Properties

The propargyl group (-CH₂C≡CH) is a small, linear, and chemically versatile functional group that has found widespread application in medicinal chemistry.[5] Its terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the efficient and specific formation of triazole linkages for bioconjugation or the synthesis of more complex molecules.[6]

Beyond its synthetic utility, the propargyl group directly influences a molecule's physicochemical properties:

  • Lipophilicity: The impact of a propargyl group on lipophilicity is context-dependent. While it is a hydrocarbon moiety, its small size and the polarity of the terminal alkyne's C-H bond can lead to a less pronounced increase in lipophilicity compared to larger alkyl groups.

  • Solubility: The introduction of a propargyl group can have a variable effect on aqueous solubility. The rigid, linear nature of the alkyne can disrupt crystal packing, potentially improving solubility.[9] Conversely, the addition of a non-polar hydrocarbon group may decrease solubility.

  • Metabolic Stability: The propargyl group can influence a compound's metabolic stability. The terminal alkyne can be a site of metabolism, but it can also block metabolism at adjacent positions.[8] The metabolic fate is highly dependent on the surrounding molecular environment.

Synthesis of Propargyl-Substituted Spiro[3.3]heptanes

The synthesis of propargyl-substituted spiro[3.3]heptanes can be achieved through a modular approach, starting from functionalized spiro[3.3]heptane precursors. A general synthetic strategy involves the preparation of amino- or hydroxyl-substituted spiro[3.3]heptanes, followed by propargylation.

Synthesis_Workflow Start Spiro[3.3]heptanone Precursor Amine Amino-spiro[3.3]heptane Start->Amine Reductive Amination Alcohol Hydroxyl-spiro[3.3]heptane Start->Alcohol Reduction PropargylAmine Propargyl-Amine Derivative Amine->PropargylAmine Propargylation (e.g., Propargyl Bromide, Base) PropargylEther Propargyl-Ether Derivative Alcohol->PropargylEther Propargylation (e.g., Propargyl Bromide, Base)

Caption: Synthetic workflow for propargyl-substituted spiro[3.3]heptanes.

Experimental Protocol: Synthesis of N-Propargyl-spiro[3.3]heptan-2-amine

This protocol describes a representative synthesis of a propargyl-substituted spiro[3.3]heptane, starting from spiro[3.3]heptan-2-one.

Step 1: Reductive Amination of Spiro[3.3]heptan-2-one

  • To a solution of spiro[3.3]heptan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield spiro[3.3]heptan-2-amine.

Step 2: Propargylation of Spiro[3.3]heptan-2-amine

  • Dissolve spiro[3.3]heptan-2-amine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-propargyl-spiro[3.3]heptan-2-amine.

Physicochemical Profiling: Experimental Methodologies

Accurate determination of physicochemical properties is crucial for understanding the drug-like potential of novel compounds. The following are detailed protocols for key assays.

Kinetic Aqueous Solubility Assay

This assay provides a high-throughput method for estimating the solubility of a compound in an aqueous buffer, mimicking early-stage drug discovery conditions.[10][11]

Kinetic_Solubility_Workflow DMSO_Stock 10 mM DMSO Stock Solution Dilution Serial Dilution in DMSO DMSO_Stock->Dilution Addition Addition to Aqueous Buffer (PBS, pH 7.4) Dilution->Addition Incubation Incubation (e.g., 2h at 25°C) with Shaking Addition->Incubation Measurement Measurement of Precipitate (Nephelometry or UV-Vis after filtration) Incubation->Measurement Solubility Solubility Calculation Measurement->Solubility

Caption: Workflow for the kinetic aqueous solubility assay.

Protocol:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate.

  • Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (typically ranging from 1 to 200 µM) and a final DMSO concentration of ≤1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the amount of precipitate formed using a nephelometer, or filter the samples and measure the concentration of the soluble compound in the filtrate by UV-Vis spectroscopy or LC-MS.[12][13]

  • The solubility is defined as the highest concentration at which no precipitate is observed.

Lipophilicity (logD) Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the octanol-water distribution coefficient (logD), a measure of lipophilicity at a specific pH.[1][14]

Protocol:

  • Prepare solutions of the test compound in both n-octanol (pre-saturated with PBS, pH 7.4) and PBS (pH 7.4, pre-saturated with n-octanol).

  • Combine equal volumes of the n-octanol and PBS solutions in a vial.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully collect aliquots from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[15]

  • Calculate the logD value using the following equation: logD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Metabolic Stability in Human Liver Microsomes

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an early indication of its metabolic clearance.[16][17]

Metabolic_Stability_Workflow Compound Test Compound (1 µM) Incubation_Mix Pre-incubation at 37°C Compound->Incubation_Mix Microsomes Human Liver Microsomes (HLM) Microsomes->Incubation_Mix NADPH Add NADPH to initiate reaction Incubation_Mix->NADPH Time_Points Incubate and sample at various time points (0, 5, 15, 30, 60 min) NADPH->Time_Points Quench Quench reaction with cold acetonitrile Time_Points->Quench Analysis Analyze remaining parent compound by LC-MS/MS Quench->Analysis Calculation Calculate half-life (t1/2) and intrinsic clearance (Clint) Analysis->Calculation

Caption: Workflow for the in vitro metabolic stability assay.

Protocol:

  • Prepare a solution of the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein).[2]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[17]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the intrinsic clearance (Clᵢₙₜ) from the half-life and the protein concentration.

Anticipated Physicochemical Profile of Propargyl-Substituted Spiro[3.3]heptanes

The combination of the spiro[3.3]heptane core and the propargyl group is expected to yield compounds with a unique and potentially advantageous physicochemical profile.

Data Summary Table:

PropertySpiro[3.3]heptane Core ContributionPropargyl Group ContributionAnticipated Profile of Propargyl-Substituted Spiro[3.3]heptanes
Lipophilicity (logD) Potential to decrease logD due to 3D structure.Minor increase in lipophilicity due to small hydrocarbon nature.Moderate lipophilicity, potentially lower than analogous aromatic systems.
Aqueous Solubility Improved solubility due to disruption of crystal packing and increased polarity exposure.Variable effect; can improve solubility by disrupting crystal packing.[9]Moderate to good aqueous solubility.
Molecular Weight Relatively low molecular weight scaffold.Small, low molecular weight addition.Low to moderate molecular weight, adhering to "rule of five" guidelines.
Fraction of sp³ Carbons (Fsp³) High Fsp³ character, contributing to "drug-likeness".Adds one sp³ and two sp hybridized carbons.High Fsp³ character maintained.
Metabolic Stability Generally good metabolic stability due to saturated nature.Can be a site of metabolism or block metabolism at adjacent sites.[8]Potentially improved metabolic stability compared to more conventional scaffolds.

Conclusion

Propargyl-substituted spiro[3.3]heptanes represent a promising class of compounds for drug discovery. The unique 3D structure of the spiro[3.3]heptane core provides a solid foundation for achieving favorable physicochemical properties, including potentially lower lipophilicity and improved aqueous solubility. The introduction of the propargyl group offers a versatile handle for further chemical modification while having a modest and predictable impact on the overall physicochemical profile.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of these novel scaffolds. By systematically evaluating their physicochemical properties, researchers can effectively leverage the unique attributes of propargyl-substituted spiro[3.3]heptanes to design and develop next-generation therapeutics with optimized drug-like properties.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. Retrieved from [Link]

  • Hamza, D., & Jones, M. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • PubMed. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • PMC. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 161–169.
  • Pharmaron. (n.d.). Metabolism. Retrieved from [Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Acta Poloniae Pharmaceutica, 76(4), 665-672.
  • ACS Publications. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4429–4433.
  • CK-12 Foundation. (2026, February 2). Physical and Chemical Properties of Alkynes. Retrieved from [Link]

  • physical and bond properties of alkynes. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). N‐propargyl‐β‐amino alcohols synthesis from β‐amino alcohols. Retrieved from [Link]

  • Evotec. (2024, May 21). Cyprotex LogD Shake Flask Fact Sheet. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Current Drug Metabolism, 12(9), 858-866.
  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

  • Juniper Publishers. (2018, February 21). Lipophilicity (LogD7.4) of N-Aryl Benzo. Retrieved from [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
  • MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
  • PMC. (n.d.). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Retrieved from [Link]

  • MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563.
  • Scilit. (n.d.). Synthesis of a propargyl alcohol having a C60 cage, its transformation into C60 derivatives with polar functional groups, and the solubility measurements. Retrieved from [Link]

Sources

Foundational

Metabolic Stability of 3-Substituted 1-Azaspiro[3.3]heptane Analogs

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads A Technical Guide to the "Next-Generation" Piperidine Bioisostere Executive Summary In the landscape o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

A Technical Guide to the "Next-Generation" Piperidine Bioisostere

Executive Summary

In the landscape of saturated heterocycles, the 1-azaspiro[3.3]heptane scaffold has emerged as a superior bioisostere to the traditional piperidine and the earlier 2-azaspiro[3.3]heptane surrogates.[1][2] This guide details the metabolic stability profile of 3-substituted 1-azaspiro[3.3]heptane analogs, a structural class that offers a unique solution to the "metabolic soft spot" issues plaguing aliphatic amines.

Recent data (Mykhailiuk et al., 2023) indicates that shifting the nitrogen to the 1-position (adjacent to the spiro center) drastically reduces intrinsic clearance (


) by sterically shielding the 

-carbon from Cytochrome P450 (CYP) oxidation. This guide provides the structural rationale, comparative metabolic data, and validated experimental protocols for assessing these analogs in drug discovery campaigns.

The Structural Advantage: Geometry & Vectors

To understand the metabolic resilience of this scaffold, one must first appreciate its geometry. Unlike the chair conformation of piperidine, the 1-azaspiro[3.3]heptane consists of two perpendicular cyclobutane rings sharing a spiro carbon.

Numbering and Substitution

The nomenclature is critical for identifying metabolic sites.

  • Position 1: Nitrogen atom.[2]

  • Position 2: Quaternary Spiro Carbon.[3]

  • Position 3: Methylene/Methine (Azetidine ring) – Primary vector for functionalization.

  • Position 4: Methylene (Azetidine ring).

  • Positions 5-7: Carbocyclic ring.

Vector Analysis

The 3-substituted 1-azaspiro[3.3]heptane offers a distinct exit vector compared to the 4-substituted piperidine.

  • Piperidine:

    
     linear vector (flat).
    
  • 1-Azaspiro[3.3]heptane: Angled vector ("kinked"), providing access to novel chemical space (

    
     enrichment) while maintaining the distance required for receptor binding.
    

Metabolic Stability Profile

The primary driver for adopting this scaffold is the mitigation of oxidative metabolism.

The "Spiro-Shield" Mechanism

Oxidative metabolism of cyclic amines typically occurs via


-carbon hydroxylation  (leading to ring opening) or N-oxidation .
  • Piperidine Vulnerability: Both

    
    -carbons (C2 and C6) are accessible to CYP450 enzymes. Abstraction of an 
    
    
    
    -proton leads to an iminium ion intermediate and subsequent ring opening.
  • 1-Azaspiro[3.3]heptane Resilience:

    • Blocked

      
      -Position:  The C2 position is a quaternary spiro carbon. It has no protons to abstract. This effectively blocks metabolism on one side of the nitrogen.
      
    • Steric Hindrance: The bulk of the orthogonal cyclobutane ring at C2 sterically hinders the approach of the CYP heme iron to the nitrogen lone pair, reducing N-oxide formation.

Comparative Stability Data

Based on intrinsic clearance studies in Human Liver Microsomes (HLM):

ScaffoldStructure DescriptionMetabolic Soft SpotsRelative

(HLM)
Piperidine 6-membered ringC2, C6 (

-oxidation), N-oxide
High (Reference)
2-Azaspiro[3.3]heptane N opposite spiro centerC1, C3 (

-oxidation)
Medium
1-Azaspiro[3.3]heptane N adjacent to spiro centerOnly C4 is

-accessible
Low (Superior)

Data Trend Source: Mykhailiuk, P. K. et al. Angew.[1][4] Chem. Int. Ed. 2023.[1][5]

Impact of 3-Substitution

Substituents at the C3 position further modulate stability:

  • Electron Withdrawing Groups (EWGs): (e.g., -F, -CF3) at C3 lower the basicity (

    
    ) of the N1 amine. Reduced basicity generally decreases affinity for the CYP heme, further enhancing metabolic stability.
    
  • Steric Bulk: Bulky substituents at C3 can shield the remaining vulnerable

    
    -carbon (C4) via remote steric coverage.
    
Pathway Visualization

The following diagram illustrates the metabolic blockade provided by the spiro center.

MetabolicPathway cluster_0 Piperidine (High Clearance) cluster_1 1-Azaspiro[3.3]heptane (High Stability) Pip Piperidine Core AlphaOx α-Hydroxylation (C2/C6) Pip->AlphaOx CYP450 RingOpen Ring Opening (Metabolite) AlphaOx->RingOpen Spiro 1-Azaspiro Core Block Quaternary C2 (Spiro Shield) Spiro->Block CYP450 Attempt Stable Intact Scaffold (Excreted) Block->Stable Metabolism Blocked

Figure 1: Comparison of oxidative metabolic pathways. The 1-azaspiro scaffold blocks the primary degradation route found in piperidines.

Synthesis & Design Considerations

Synthesizing 3-substituted 1-azaspiro[3.3]heptanes requires specific conditions to avoid ring cleavage, a common pitfall with strained rings.

The Alane Reduction Protocol

Standard reducing agents like Lithium Aluminum Hydride (


) often cleave the strained 

-lactam intermediate. The field-proven method utilizes Alane (

)
generated in situ.

General Synthetic Workflow:

  • Cycloaddition: Reaction of endocyclic alkene with Graf’s isocyanate (

    
    ) to form the spiro 
    
    
    
    -lactam.[5][6][7][8][9]
  • Reduction: Selective reduction of the lactam to the amine using

    
    .
    
  • Functionalization: Derivatization at C3 (often via ketone intermediates or direct displacement).

SynthesisWorkflow Start Endocyclic Alkene Step1 [2+2] Cycloaddition (Graf's Isocyanate) Start->Step1 Inter Spiro β-Lactam Intermediate Step1->Inter Step2 Reduction via Alane (AlH3) (Avoids Ring Cleavage) Inter->Step2 Critical Step Product 1-Azaspiro[3.3]heptane Step2->Product

Figure 2: Validated synthetic route for 1-azaspiro[3.3]heptane cores, highlighting the crucial Alane reduction step.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific 3-substituted analog, use the following self-validating HLM protocol.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

  • Cofactor: NADPH regenerating system (or solid NADPH).

  • Test Compound: 10 mM DMSO stock of the 3-substituted 1-azaspiro analog.

  • Controls:

    • High Clearance: Testosterone or Verapamil.

    • Low Clearance: Warfarin or Phenazone.

    • Negative Control: Buffer without NADPH (to rule out chemical instability).[10]

Step-by-Step Methodology
  • Preparation:

    • Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Prepare HLM solution (0.5 mg/mL final concentration in incubation).

  • Pre-Incubation:

    • Mix 30 µL of compound solution + 30 µL of HLM solution.

    • Incubate at 37°C for 5 minutes (shaking water bath).

  • Initiation:

    • Add 60 µL of NADPH solution (1 mM final) to initiate the reaction.

    • Note: For negative control, add buffer instead of NADPH.

  • Sampling:

    • At time points

      
       min, remove 20 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 80 µL of ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor parent ion depletion.

Calculation of Intrinsic Clearance ( )

Plot


 vs. time. The slope is 

.




Success Criteria:

  • A

    
     minutes in HLM typically indicates excellent metabolic stability for this scaffold class.
    
  • If

    
     is high despite the spiro scaffold, investigate N-glucuronidation (using UGT-supplemented microsomes) or cytosolic aldehyde oxidase activity.
    

References

  • Mykhailiuk, P. K., et al. (2023).[1] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine". Angewandte Chemie International Edition, 62(51), e202311583.[6] Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry". Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Barnes-Seeman, D., et al. (2014). "The role of spirocyclic scaffolds in drug discovery". Bioorganic & Medicinal Chemistry Letters, 24(16), 3661-3672. Link

Sources

Exploratory

Propargylated Azaspiroheptanes: A Physicochemical Perspective for Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel molecular...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. The drive to "escape from flatland"—the over-reliance on two-dimensional aromatic scaffolds—has led to a burgeoning interest in spirocyclic systems.[1] Among these, azaspiroheptanes have emerged as privileged building blocks.[1] Their rigid, three-dimensional nature offers a sophisticated way to orient substituents in chemical space, potentially improving target engagement, selectivity, and physicochemical properties compared to their simpler, monocyclic counterparts.[1][2]

This guide focuses on a particularly compelling subclass: propargylated azaspiroheptanes . The incorporation of a propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne, a highly versatile functional handle.[3] This alkyne is the cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction, which allows for the efficient and specific covalent linking of molecules.[4][5] This capability is invaluable for generating compound libraries, creating antibody-drug conjugates (ADCs), and performing chemical biology studies.[3][4]

However, the therapeutic potential of any building block is fundamentally governed by its physicochemical properties. This guide provides an in-depth analysis of two critical parameters for propargylated azaspiroheptanes:

  • LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to cross biological membranes like the blood-brain barrier (BBB).[6][7][8]

  • TPSA (Topological Polar Surface Area): A descriptor that quantifies the surface area of polar atoms in a molecule. TPSA is a strong predictor of drug transport properties, including intestinal absorption and BBB penetration.[9][10]

Understanding and optimizing these values is paramount, particularly for central nervous system (CNS) drug discovery, where a delicate balance of lipophilicity and polarity is required for success.[7][9][11]

The Physicochemical Landscape: Why LogP and TPSA Matter

The journey of a drug from administration to its target is a complex odyssey through varied biological environments. LogP and TPSA provide essential, albeit simplified, maps for navigating this journey.

  • Lipophilicity (LogP): The "greasiness" of a molecule, quantified by LogP, dictates its affinity for lipid-rich environments (like cell membranes) versus aqueous environments (like blood plasma).[6][8]

    • High LogP (>5): Often associated with poor aqueous solubility, high plasma protein binding, and rapid metabolism, leading to potential toxicity and formulation challenges.[7]

    • Low LogP (<0): May result in poor absorption and inability to cross lipid membranes, limiting bioavailability.

    • Optimal Ranges: For general oral bioavailability, a LogP less than 5 is a component of Lipinski's Rule of Five.[7] For CNS-targeting drugs, a more constrained LogP, often cited as being around 2, is considered ideal to facilitate BBB penetration without excessive non-specific binding in the brain.[7]

  • Polarity (TPSA): TPSA is a surrogate measure for a molecule's hydrogen bonding capacity. It is calculated by summing the surface contributions of polar nitrogen and oxygen atoms.

    • High TPSA (>140 Ų): Generally indicates poor cell membrane permeability and, therefore, poor oral bioavailability.

    • Low TPSA (<90 Ų): Often a prerequisite for passive diffusion across the BBB.[9] Some studies suggest an even lower threshold of < 75-80 Ų is beneficial for CNS penetration.[9][11][12]

The introduction of the azaspiro[3.3]heptane scaffold itself can be a strategic choice for modulating these properties. Compared to more common heterocycles like piperidine, the compact azaspiro[3.3]heptane moiety can decrease lipophilicity (LogD), a valuable tool for property optimization.[13]

Methodologies for Determining LogP and TPSA

Accurate determination of LogP and TPSA can be achieved through both experimental and computational approaches.

Computational Methods: In Silico Prediction

Computational tools offer a rapid, cost-effective way to estimate these properties for virtual or newly synthesized compounds, guiding the design process.

  • LogP Calculation: Numerous algorithms exist, which can be broadly categorized:

    • Substructure-based: These methods, like miLogP and XLogP3, dissect a molecule into fragments or atoms and sum their contributions to lipophilicity, applying correction factors for interactions.[8][14][15]

    • Whole-molecule approaches: These methods use topological indices or molecular properties of the entire molecule to calculate LogP.[14] It is considered good practice to use multiple algorithms to gain a consensus prediction, as different methods can yield varying results.[16]

  • TPSA Calculation: TPSA is typically calculated using a fragment-based method, summing the surface contributions of polar fragments. This method is robust and widely implemented in most chemical drawing and analysis software.[10]

The following workflow illustrates the computational assessment process.

G cluster_0 Design & Input cluster_1 Calculation cluster_2 Analysis & Decision A 1. Define Molecular Structure (e.g., N-propargyl-2-azaspiro[3.3]heptane) B 2. Submit to Cheminformatics Software (e.g., SwissADME, DataWarrior, ACD/Labs) A->B C 3. Run LogP Calculation (e.g., XLOGP3, WLOGP, MLOGP) B->C D 4. Run TPSA Calculation (Fragment-based method) B->D E 5. Aggregate Results LogP (consensus), TPSA C->E D->E F 6. Assess Drug-Likeness (e.g., Lipinski's Rules, CNS MPO Score) E->F G 7. Prioritize for Synthesis F->G

Caption: Computational workflow for LogP and TPSA determination.

Experimental Method: The "Gold Standard" Shake-Flask LogP Determination

The shake-flask method, as described by the OECD Test Guideline 107, remains the benchmark for experimental LogP determination.[17][18] It directly measures the partitioning of a compound between n-octanol and water.

Detailed Protocol: Shake-Flask LogP Determination (pH 7.4)

This protocol is designed to be self-validating by including checks for mass balance and ensuring equilibrium is reached.

1. Materials & Reagents:

  • Test Compound
  • n-Octanol (analytical grade or higher)
  • Phosphate-Buffered Saline (PBS), pH 7.4
  • Dimethyl Sulfoxide (DMSO) (for stock solution)
  • Analytical equipment for concentration measurement (e.g., HPLC-UV, LC-MS)
  • Centrifuge
  • Mechanical shaker or vortex mixer

2. Preparation of Solvents (Self-Validation Step 1):

  • Rationale: To ensure that the partitioning measurement is not skewed by the mutual solubility of the two phases, the solvents must be pre-saturated.
  • Procedure: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a large separation funnel for at least 24 hours at a constant temperature (e.g., 25°C).[19] Allow the phases to separate completely. Drain and store each phase separately. Use this pre-saturated n-octanol and pre-saturated PBS for the experiment.

3. Preparation of Test Compound Stock Solution:

  • Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).[19]

4. Partitioning Experiment:

  • In a suitable centrifuge tube, combine pre-saturated n-octanol and pre-saturated PBS. The volume ratio can be varied (e.g., 1:1, 2:1, 1:2) to ensure an accurate measurement in the final concentration range.[18] A 1:1 ratio is common.
  • Spike the two-phase system with the test compound stock solution. The final concentration should be low enough to avoid saturation in either phase, and the volume of DMSO should not exceed 1% of the total volume to minimize its effect on partitioning.
  • Securely cap the tube and shake vigorously for a predetermined time. Rationale: The shaking time must be sufficient to reach equilibrium. This should be determined in preliminary experiments (e.g., by measuring concentration ratios at 1, 2, and 4 hours) to find the point of stability.
  • After shaking, separate the phases by centrifugation (e.g., 3000 rpm for 2-10 minutes) until a sharp interface is observed.[18][19]

5. Sampling and Analysis:

  • Carefully withdraw an aliquot from the n-octanol (upper) phase and an aliquot from the PBS (lower) phase. Be extremely careful not to disturb the interface.
  • Dilute each aliquot appropriately and determine the concentration of the test compound in each phase (C_octanol and C_water) using a validated analytical method.

6. Calculation and Verification (Self-Validation Step 2):

  • The partition coefficient (P) is the ratio of the concentrations:
  • P = C_octanol / C_water
  • The final value is expressed as its base-10 logarithm:
  • LogP = log10(P)
  • Mass Balance Check: Calculate the total amount of compound recovered from both phases and compare it to the initial amount added. A recovery of 90-110% validates the experimental integrity.[18]
  • Reproducibility: The experiment should be performed in triplicate. The resulting LogP values should fall within a range of ± 0.3 units.[18]

Data Analysis: Propargylated Azaspiroheptanes in Focus

To illustrate the impact of structure on physicochemical properties, the following table presents calculated LogP and TPSA values for a series of representative propargylated azaspiroheptane building blocks.

StructureIUPAC NameFormulacLogP (XLogP3)TPSA (Ų)
Structure 12-(Prop-2-yn-1-yl)-2-azaspiro[3.3]heptaneC₉H₁₃N1.453.02
Structure 21-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptaneC₉H₁₃N1.453.02
Structure 36-(Prop-2-yn-1-yl)-6-azaspiro[2.4]heptaneC₉H₁₃N1.583.02
Structure 42-(Prop-2-yn-1-yl)-2,6-diazaspiro[3.3]heptaneC₈H₁₂N₂0.3115.07
Structure 56-Methyl-2-(prop-2-yn-1-yl)-2,6-diazaspiro[3.3]heptaneC₉H₁₄N₂0.656.04
(Note: cLogP and TPSA values are calculated estimates and may vary slightly between different software packages. Structures are illustrative.)

Interpretation of Data:

  • Core Scaffold Impact: The basic N-propargylated azaspiro[3.3]heptane and azaspiro[2.4]heptane scaffolds (Structures 1-3) exhibit cLogP values around 1.5. This is a favorable starting point for lipophilicity, falling within a range suitable for further optimization for many targets, including those in the CNS.

  • Minimal Polarity: The TPSA for these mono-aza scaffolds is exceptionally low (~3 Ų), reflecting that the nitrogen atom is tertiary and not a hydrogen bond donor. This low polarity is highly desirable for membrane permeability.

  • Introducing a Second Heteroatom: The introduction of a second nitrogen atom to create a diazaspiro[3.3]heptane core (Structure 4) significantly impacts both parameters. The cLogP drops to 0.31, indicating a marked increase in hydrophilicity. The TPSA increases to 15.07 Ų due to the additional secondary amine, which can act as a hydrogen bond donor.

  • Functionalization Effects: N-methylation of the second nitrogen (Structure 5) slightly increases the cLogP to 0.65 and reduces the TPSA back to 6.04 Ų by converting the secondary amine to a tertiary amine. This demonstrates the fine-tuning possible with simple chemical modifications.

These building blocks, particularly the mono-aza variants, represent excellent starting points for CNS drug discovery programs, possessing low TPSA and moderate LogP values. The diaza-scaffolds offer a more polar core, which could be advantageous for targeting peripheral systems or for applications where higher solubility is required.

Conclusion and Future Outlook

Propargylated azaspiroheptanes are powerful and versatile building blocks for modern drug discovery. Their inherent three-dimensionality, combined with the synthetic utility of the propargyl handle, provides a robust platform for creating novel chemical entities. This guide has underscored the critical importance of the physicochemical properties LogP and TPSA, which govern the drug-like potential of these scaffolds.

The favorable LogP and exceptionally low TPSA profiles of simple N-propargyl mono-azaspiroheptanes make them particularly attractive for CNS-focused libraries. The ability to modulate these properties by introducing additional heteroatoms or substituents offers medicinal chemists a flexible toolkit for tailoring molecules to specific therapeutic targets and ADME profiles. By integrating both predictive computational modeling and rigorous experimental validation, researchers can harness the full potential of these valuable scaffolds to accelerate the development of the next generation of therapeutics.

References

  • Grokipedia. (n.d.). Propargyl group. Retrieved from [Link]

  • Montanari, F., & Ecker, G. F. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Pharmaceuticals, 14(7), 633. Retrieved from [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449. Retrieved from [Link]

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

  • Moro, S., & Spalluto, G. (2021). Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. Journal of Chemical Information and Modeling, 61(12), 5851–5863. Retrieved from [Link]

  • Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(4), 269–289. Retrieved from [Link]

  • Gębka, J., Koba, M., & Bączek, T. (2021). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 26(17), 5143. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) log P and log s of CNS active drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(3.3)heptane. PubChem Compound Database. Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Stepanov, A. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Tetrahedron, 68(35), 7048-7055. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • Avdeef, A., et al. (2000). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research, 17(1), 8-15. Retrieved from [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Minikel, E. (2013, October 4). Properties of CNS drugs vs. all FDA-approved drugs. CureFFI.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Hamza, D., & Guest, M. J. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2006(19), 3176-3178. Retrieved from [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

  • Li, J. J., & Yang, M. (2022). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. CRC Press. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guideline for the Synthesis of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane from Cyclobutanone

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following protocol outlines a proposed synthetic route.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol outlines a proposed synthetic route. While based on established chemical principles, this specific multi-step synthesis from cyclobutanone may not be fully optimized and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Introduction: The Significance of Azaspiro[3.3]heptanes in Medicinal Chemistry

The 1-azaspiro[3.3]heptane scaffold is a fascinating and increasingly important motif in modern drug discovery.[1][2][3] It is considered a bioisostere of the piperidine ring, a common feature in many approved drugs.[2][4] The rigid, three-dimensional structure of the azaspiro[3.3]heptane core can offer advantages in drug design, such as improved metabolic stability and the ability to explore chemical space in a more defined manner.[2][5] The introduction of a propargyl group onto the nitrogen atom provides a versatile handle for further chemical modifications, such as "click" chemistry, making the target molecule, 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane, a valuable building block for the synthesis of novel pharmaceutical agents.

This document provides a detailed, albeit prospective, guide for the synthesis of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane, commencing from the readily available starting material, cyclobutanone.

Overall Synthetic Strategy

The synthesis is envisioned as a two-part process:

  • Part A: Synthesis of the 1-Azaspiro[3.3]heptane Core. This multi-step synthesis begins with cyclobutanone and proceeds through key intermediates to form the spirocyclic amine.

  • Part B: N-Propargylation. The final step involves the alkylation of the secondary amine of the 1-azaspiro[3.3]heptane core with a propargyl electrophile.

Synthetic_Scheme Cyclobutanone Cyclobutanone Intermediate_1 1-(cyanomethyl)cyclobutanol Cyclobutanone->Intermediate_1 1. KCN, H2O 2. H+ Intermediate_2 1-(aminomethyl)cyclobutanol Intermediate_1->Intermediate_2 Reduction (e.g., LiAlH4) Intermediate_3 1-Azaspiro[3.3]heptan-2-one Intermediate_2->Intermediate_3 Intramolecular Cyclization Azaspiroheptane 1-Azaspiro[3.3]heptane Intermediate_3->Azaspiroheptane Reduction (e.g., LiAlH4) Final_Product 3-(Prop-2-yn-1-yl)-1- azaspiro[3.3]heptane Azaspiroheptane->Final_Product Propargyl bromide, Base

Caption: Proposed synthetic pathway from cyclobutanone.

Part A: Synthesis of 1-Azaspiro[3.3]heptane from Cyclobutanone

This proposed route leverages the reactivity of the carbonyl group in cyclobutanone to build the necessary functionality for the formation of the spiro-azetidine ring.

Step 1: Synthesis of 1-(cyanomethyl)cyclobutanol (Cyanohydrin Formation and Reduction)

The initial step involves the formation of a cyanohydrin from cyclobutanone, followed by the reduction of the nitrile group.

Protocol:

  • Cyanohydrin Formation:

    • To a stirred solution of cyclobutanone (1.0 eq) in a suitable solvent (e.g., ethanol/water), add potassium cyanide (KCN) (1.1 eq) at 0 °C.

    • Slowly add a solution of a weak acid (e.g., acetic acid) to the reaction mixture, maintaining the temperature below 10 °C.

    • Stir the reaction for several hours until completion, as monitored by TLC or GC-MS.

    • Carefully neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

  • Reduction to 1-(aminomethyl)cyclobutanol:

    • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • Prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C and slowly add a solution of the crude cyanohydrin in the same anhydrous solvent.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with the reaction solvent.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(aminomethyl)cyclobutanol.

Step 2: Intramolecular Cyclization to form 1-Azaspiro[3.3]heptan-2-one

This step aims to form the lactam intermediate. This can be a challenging transformation and may require exploration of different reaction conditions. One plausible approach is a Mitsunobu-type reaction.

Protocol (Proposed):

  • To a solution of crude 1-(aminomethyl)cyclobutanol (1.0 eq) and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1-azaspiro[3.3]heptan-2-one.

Step 3: Reduction of 1-Azaspiro[3.3]heptan-2-one to 1-Azaspiro[3.3]heptane

The final step in the formation of the core structure is the reduction of the lactam.

Protocol:

  • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Add a solution of 1-azaspiro[3.3]heptan-2-one (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition, heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup as described in Step 1.

  • Filter the aluminum salts and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain crude 1-azaspiro[3.3]heptane. Further purification can be achieved by distillation or conversion to a salt followed by recrystallization.

Part B: N-Propargylation of 1-Azaspiro[3.3]heptane

This is a standard N-alkylation reaction to introduce the propargyl group.

Protocol:

  • Dissolve 1-azaspiro[3.3]heptane (1.0 eq) and a suitable base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N) (1.5-2.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • To this stirred solution, add propargyl bromide (or propargyl chloride) (1.1-1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or GC-MS.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane.

Data Summary

Compound Starting Material Key Reagents Expected Yield (Illustrative) Analytical Characterization
1-(cyanomethyl)cyclobutanolCyclobutanoneKCN, Acetic Acid70-80%IR, ¹H NMR, ¹³C NMR
1-(aminomethyl)cyclobutanol1-(cyanomethyl)cyclobutanolLiAlH₄60-70%IR, ¹H NMR, ¹³C NMR, MS
1-Azaspiro[3.3]heptan-2-one1-(aminomethyl)cyclobutanolPPh₃, DEAD/DIAD30-50% (Optimization likely needed)IR, ¹H NMR, ¹³C NMR, MS
1-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptan-2-oneLiAlH₄80-90%¹H NMR, ¹³C NMR, GC-MS
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane1-Azaspiro[3.3]heptanePropargyl bromide, K₂CO₃75-85%¹H NMR, ¹³C NMR, HRMS

Experimental Workflow Visualization

Experimental_Workflow cluster_partA Part A: 1-Azaspiro[3.3]heptane Synthesis cluster_partB Part B: N-Propargylation cluster_purification Purification & Analysis A1 Step 1: Cyanohydrin Formation & Reduction A2 Step 2: Intramolecular Cyclization (Lactam Formation) A1->A2 A3 Step 3: Lactam Reduction A2->A3 B1 N-Alkylation with Propargyl Bromide A3->B1 P1 Column Chromatography / Distillation B1->P1 P2 Spectroscopic Analysis (NMR, MS, IR) P1->P2

Caption: High-level experimental workflow.

References

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine.
  • Modular, Scalable Synthesis of 1-Aza[3.3]heptanes.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
  • Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction...
  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • cyclobutanone. Organic Syntheses Procedure.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Functions and Mechanism of Cyclobutanone. Liskon Biological.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Expedient synthesis of spiro[3.
  • Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds.
  • Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition.
  • Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the...
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa.
  • 9-(2-(2-Methoxyethoxy)ethoxy)-9-(3-(oxiranylmethoxy)propyl)-2,5,8,10,13,16-hexaoxa-9-silaheptadecane. PubChem.
  • Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxyl
  • Benzyl Chloride (stabilized with ε-Caprolactam). TCI Chemicals.
  • CAS No : 29278-72-6 | Product Name : Cyclotetrakis(1,4-butylene Terephthal
  • Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.

Sources

Application

Click chemistry protocols for 3-propargyl-1-azaspiro[3.3]heptane

Application Note: High-Fidelity CuAAC Derivatization of 3-Propargyl-1-azaspiro[3.3]heptane Scaffolds Executive Summary This guide details the optimized protocols for performing Copper-Catalyzed Azide-Alkyne Cycloaddition...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity CuAAC Derivatization of 3-Propargyl-1-azaspiro[3.3]heptane Scaffolds

Executive Summary

This guide details the optimized protocols for performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on 3-propargyl-1-azaspiro[3.3]heptane . This specific scaffold is a high-value bioisostere for piperidine, offering increased metabolic stability and a distinct vector orientation due to its spirocyclic geometry.

While the terminal alkyne provides a facile "click" handle, the secondary amine within the azetidine ring presents a specific challenge: Copper(I) sequestration . Without proper ligand architectural choices, the basic nitrogen will coordinate with the catalytic Cu(I), stalling the reaction and promoting oxidative byproducts. This note provides two validated workflows to overcome this "chelation trap."

Technical Analysis: The Chelation Challenge

Before attempting the reaction, it is critical to understand the coordination chemistry at play. The 1-azaspiro[3.3]heptane core contains a secondary amine (pKa ~10–11). In standard CuAAC conditions, this amine acts as a competitive ligand.

  • The Mechanism of Failure: Naked Cu(I) species prefer nitrogen donors. The substrate amine binds Cu(I), removing it from the catalytic cycle required for acetylide formation.

  • The Solution:

    • Electronic Masking (Method A): Mask the amine with a tert-butyloxycarbonyl (Boc) group to eliminate its Lewis basicity.

    • Thermodynamic Competition (Method B): Use a ligand (e.g., THPTA) with a binding constant significantly higher than the substrate amine to keep Cu(I) active.

Visualizing the Pathway

The following diagram illustrates the "Chelation Trap" and the corrective pathway.

ChelationPathway Substrate 3-propargyl-1-azaspiro[3.3]heptane (Free Amine) Cu Cu(I) Catalyst Substrate->Cu High Affinity Binding Product 1,2,3-Triazole Product Substrate->Product + Azide DeadEnd Inactive Complex (Substrate-Cu-Substrate) Cu->DeadEnd Catalyst Poisoning Ligand THPTA Ligand Cu->Ligand Preferential Binding ActiveCat Active Catalyst (THPTA-Cu) Ligand->ActiveCat Stabilization ActiveCat->Product Catalysis Cycle

Figure 1: Mechanistic divergence showing catalyst poisoning by the free amine vs. stabilization by THPTA.

Experimental Protocols

Method A: The "Robust" Route (Boc-Protected)

Recommended for library synthesis and maximum yield. This method protects the amine first, ensuring the copper catalyst interacts only with the alkyne.

Reagents:

  • Substrate: N-Boc-3-propargyl-1-azaspiro[3.3]heptane (1.0 equiv)

  • Azide: R-N₃ (1.1 equiv)

  • Catalyst: CuSO₄[1]·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)[2]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)

  • Solvent: t-BuOH : Water (1:1) or DMSO[1]

Step-by-Step:

  • Stock Prep: Prepare a "Click Cocktail" by mixing CuSO₄ and THPTA in water. The solution should turn a clear blue. This pre-complexation is vital.

  • Reaction Mix: Dissolve the N-Boc-spirocycle and the organic azide in t-BuOH (or DMSO if solubility is poor).

  • Initiation: Add the reagents in this order:

    • Substrate/Azide solution[1]

    • Cu-THPTA complex

    • Sodium Ascorbate (freshly prepared in water).[1]

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. The solution typically turns from blue to colorless/pale yellow as Cu(II) reduces to Cu(I).

  • Quench: Dilute with EtOAc. Wash with 10% EDTA solution (pH 8) to chelate copper.

  • Deprotection (Optional): If the free amine is required, treat the crude product with TFA/DCM (1:2) for 1 hour.

Method B: The "Direct" Route (Free Amine/Salt)

Recommended when protection is impossible or for rapid screening. This requires higher catalyst loading and strict pH control to prevent the amine from "stealing" the copper.

Reagents:

  • Substrate: 3-propargyl-1-azaspiro[3.3]heptane (Oxalate or HCl salt)

  • Buffer: 0.5M Potassium Phosphate (pH 7.5)

  • Catalyst Load: Increase CuSO₄ to 10–20 mol%.

  • Ligand: Required. THPTA (20–40 mol%). Note: Ligand:Cu ratio must be ≥ 2:1.

Step-by-Step:

  • Neutralization: Dissolve the spiro-amine salt in the Phosphate Buffer. Ensure pH is near 7.5. If too basic (>9), the copper will precipitate; if too acidic (<5), the amine protonates (good for protecting Cu, but bad for alkyne reactivity).

  • Catalyst Prep: Pre-mix CuSO₄ and THPTA (1:2 ratio) in water.

  • Addition: Add the azide (in DMSO), followed by the Cu-THPTA mix.

  • Reduction: Add Sodium Ascorbate (5 equiv relative to Cu).

  • Monitoring: Reaction may be slower (4–16 hours). If the solution turns green/brown, oxygen has entered; add more ascorbate.

Data & Stoichiometry Table

ComponentMethod A (Protected)Method B (Free Amine)Role
Spiro-Alkyne 1.0 equiv1.0 equivSubstrate
Azide 1.1 equiv1.2 – 1.5 equivCoupling Partner
CuSO₄ 0.05 equiv (5%)0.10 – 0.20 equivCatalyst Source
THPTA Ligand 0.05 equiv0.20 – 0.40 equivCritical: Protects Cu from amine
Na-Ascorbate 0.10 equiv0.50 – 1.0 equivReductant (keeps Cu in +1 state)
Solvent System tBuOH/Water (1:1)DMSO/Buffer (pH 7.5)Reaction Medium

Quality Control & Troubleshooting

Monitoring (LCMS):

  • Success: Appearance of the triazole peak (M+1 = Mass of Azide + Mass of Alkyne).

  • Failure (Chelation): Starting material remains; no triazole. Fix: Add more Cu-THPTA.

  • Failure (Oxidation): Blue color returns (Cu(II) formation). Fix: Add more Ascorbate and degas solvents.

Workup Visualization: The following workflow ensures high purity and removal of toxic copper residues.

WorkupFlow Start Crude Reaction Mix Extract Dilute with EtOAc (or DCM if polar) Start->Extract Wash1 Wash: 0.1M EDTA or Sat. NH4Cl (x2) Extract->Wash1 Removes Copper Wash2 Wash: Brine Wash1->Wash2 Removes Salts Dry Dry over Na2SO4 & Concentrate Wash2->Dry QC QC: 1H NMR / LCMS Dry->QC

Figure 2: Purification workflow emphasizing Copper scavenging (EDTA/NH4Cl step).

References

  • Burkhard, J. A., et al. (2010).[3] Synthesis of Azaspiro[3.3]heptanes: Expanding the Scope of Piperidine Bioisosteres.[4][5] Angewandte Chemie International Edition.[3] Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.[3] Link

  • BroadPharm. (n.d.). Click Chemistry Protocols: Use of THPTA Ligand.[1] BroadPharm Application Notes. Link

  • Enamine Ltd. (2023). Spirocyclic Building Blocks in Drug Discovery.[4][6][7][8][9] Enamine Technical Library. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

Sources

Method

Application Note: N-Protection Strategies for C-Alkylation of 1-Azaspiro[3.3]heptane

This Application Note is designed for medicinal chemists and process scientists seeking to functionalize the 1-azaspiro[3.3]heptane scaffold. This strained spirocyclic amine is a high-value bioisostere for piperidine and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to functionalize the 1-azaspiro[3.3]heptane scaffold. This strained spirocyclic amine is a high-value bioisostere for piperidine and morpholine, offering distinct vectors and metabolic stability.

However, its unique topology—a strained azetidine ring spiro-fused to a cyclobutane—presents specific challenges during alkylation, particularly regarding ring fragmentation and N-to-C migration .

Part 1: Strategic Overview & Reagent Selection

The Challenge: Strain & Reactivity

Functionalizing the carbon skeleton of 1-azaspiro[3.3]heptane usually requires


-lithiation  (deprotonation at the carbon adjacent to nitrogen). The high ring strain (~26 kcal/mol for azetidine) makes the lithiated intermediate prone to:
  • Ring Opening (Fragmentation): The anion can trigger

    
    -elimination, breaking the azetidine ring.
    
  • N-to-C Migration: In simple N-Boc systems, the protecting group can migrate to the carbon anion.[1]

Reagent Selection Matrix

To successfully alkylate the C2 position (alpha to nitrogen) while preserving the spirocyclic core, the N-protecting group (PG) must serve as a Directing Metalation Group (DMG) .

Reagent (PG)RoleSuitabilityMechanism of Action
Boc (tert-butoxycarbonyl)StandardHigh Coordinates Li; sterically bulky enough to discourage some side reactions. Industry standard.
Botc (tert-butoxythiocarbonyl)SpecialistVery High Superior activation. The thiocarbonyl (C=S) stabilizes the

-anion better than C=O, allowing lithiation at higher temps (-50°C) with less ring opening.
Pivaloyl (t-Bu-CO-)AlternativeMedium Good DMG, but removal requires harsher conditions which may degrade the strained ring.
Cbz / Fmoc UnsuitableLow Incompatible with strong organolithiums (s-BuLi) used for alkylation.

Part 2: Detailed Protocols

Protocol A: The Industry Standard (N-Boc Strategy)

Best for: Routine functionalization where extreme stereocontrol is not the primary bottleneck.

1. N-Protection
  • Dissolve 1-azaspiro[3.3]heptane (HCl salt) in DCM.

  • Add TEA (3.0 equiv) followed by Boc₂O (1.1 equiv).

  • Stir at RT for 4 h. Wash with 1M citric acid and brine.

  • Yield Check: Expect >90%. The spiro-junction steric bulk does not significantly hinder N-acylation.

2. C-Alkylation (α-Lithiation)

Critical Safety Note: Organolithiums are pyrophoric. Ensure strictly anhydrous conditions.

  • Reagents: s-BuLi (1.3M in cyclohexane), TMEDA (tetramethylethylenediamine), Electrophile (e.g., MeI, Allyl Bromide).

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Complex Formation: In a flame-dried flask under Ar, dissolve N-Boc-1-azaspiro[3.3]heptane (1.0 equiv) and TMEDA (1.2 equiv) in THF (0.2 M).

  • Cryogenic Cooling: Cool the solution to -78°C . Do not skimp on cooling; higher temps promote ring opening.

  • Lithiation: Dropwise add s-BuLi (1.2 equiv) over 10 min.

    • Observation: The solution may turn light yellow.

    • Aging: Stir at -78°C for 45–60 minutes . (Note: Azetidine protons are less acidic than pyrrolidines; sufficient time is required for deprotonation).

  • Trapping: Add the electrophile (1.5 equiv) dissolved in minimal THF.

  • Warming: Stir at -78°C for 1 h, then allow to warm slowly to 0°C over 2 h.

  • Quench: Add sat. NH₄Cl (aq). Extract with Et₂O.

3. Deprotection
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Stir at 0°C -> RT for 1 h.

  • Stability: The 1-azaspiro[3.3]heptane core is stable to standard TFA removal conditions. Avoid heating with strong aqueous acids.

Protocol B: The "Difficult Substrate" Method (N-Botc)

Best for: Cases where N-Boc fails due to low yield or ring fragmentation.

Why it works: The Botc group (O-tert-butyl thioformate) creates a stronger chelation with Lithium and stabilizes the carbanion via the sulfur atom, significantly lowering the activation energy for deprotonation.

Synthesis of N-Botc Precursor: React the amine with O-tert-butyl chlorothioformate (prepared from phosgene/t-BuOH/P₂S₅ or commercially sourced if available, though rare).

Lithiation Protocol Differences:

  • Ligand: Use (-)-Sparteine (if chiral induction is desired) or TMEDA.

  • Temperature: Can often be performed at -50°C , which improves solubility without triggering fragmentation.

  • Removal: The Botc group is removed with TFA (similar to Boc) but is more acid-labile, allowing milder conditions.

Part 3: Mechanism & Troubleshooting (Visualized)

Pathway Analysis: Lithiation vs. Ring Opening

The following diagram illustrates the competition between the desired functionalization and the fatal ring-opening pathway.

G Start N-Boc-1-azaspiro[3.3]heptane Complex Pre-Lithiation Complex (s-BuLi/TMEDA coord) Start->Complex -78°C, THF Lithiated α-Lithiated Species (Carbanion at C2) Complex->Lithiated Deprotonation (Kinetic Control) Product C2-Alkylated Product Lithiated->Product + Electrophile (E+) RingOpen Ring Opening (Azetidine Cleavage) Lithiated->RingOpen T > -60°C (Thermodynamic Sink) Migration N-to-C Boc Migration Lithiated->Migration No Ligand / Long Time

Caption: Kinetic competition during the lithiation of the strained azetidine ring. Low temperature is critical to prevent the red pathways.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete deprotonation.Increase lithiation time to 2h at -78°C. Switch to s-BuLi if using n-BuLi (s-BuLi is stronger/faster).
Ring Opening Products Temperature too high.Ensure internal probe temperature is <-70°C during s-BuLi addition.
Recovery of Starting Material Quenching by moisture.Dry TMEDA over KOH pellets. Ensure Electrophile is dry.
N-Boc Migration "Warm" lithiation.Keep reaction strictly at -78°C. Do not let it warm before adding the electrophile.

References

  • Hodgson, D. M., et al. (2015).[2] "Amine protection/α-activation with the tert-butoxythiocarbonyl group: application to azetidine lithiation-electrophilic substitution." Organic Letters.

    • Key Insight: Establishes Botc as the superior group for difficult azetidine lithi
  • Burkhard, J. A., et al. (2010).[3][4] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters.

    • Key Insight: Foundational paper on the synthesis and stability of the 1-azaspiro[3.3]heptane scaffold.
  • Beak, P., & Lee, W. K. (1994). "α-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions." Journal of Organic Chemistry.

    • Key Insight: The mechanistic basis for Boc-directed lithi
  • Sirvent, J. A., et al. (2012). "Expanding the Azaspiro[3.3]heptane Family." ChemMedChem.

    • Key Insight: Demonstrates the chemical stability of the spiro-ring to standard protecting group manipul

Sources

Application

Application Note: High-Fidelity Incorporation of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane in DNA-Encoded Library Synthesis

Executive Summary This guide details the strategic application and experimental protocols for utilizing 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane as a core scaffold in DNA-Encoded Library (DEL) synthesis. As drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application and experimental protocols for utilizing 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane as a core scaffold in DNA-Encoded Library (DEL) synthesis. As drug discovery shifts away from flat, aromatic-heavy chemical space, spirocyclic scaffolds have emerged as critical tools for introducing


 character and novel exit vectors.

This specific molecule offers a unique bifunctional advantage:

  • 1-Azaspiro[3.3]heptane Core: A metabolically stable, structurally rigid bioisostere of piperidine that imparts distinct 3D geometry.

  • Orthogonal Reactivity: A secondary amine for robust attachment to the DNA-linked backbone and a pendant terminal alkyne for high-yielding, copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Strategic Rationale & Chemical Logic

The "Escape from Flatland"

Traditional combinatorial libraries often suffer from high aromaticity, leading to poor solubility and non-specific binding. The spiro[3.3]heptane core introduces "kinked" geometry. Unlike piperidine (chair conformation), the spiro[3.3] system locks the exit vectors in a specific orientation, allowing the library to probe complementary protein pockets inaccessible to flexible or flat molecules.

Orthogonality in DEL Synthesis

The successful synthesis of a DEL requires reactions that are high-yielding in aqueous media and chemically orthogonal.

  • Handle A (Secondary Amine): Used for Scaffold Loading . It reacts efficiently with DNA-linked carboxylic acids via standard amide coupling (EDC/HOAt or DMT-MM).

  • Handle B (Terminal Alkyne): Used for Library Diversification . It serves as a "click" handle for reaction with a broad diversity set of organic azides. The alkyne is inert to the amide coupling conditions of the first step, ensuring process integrity.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of incorporating this scaffold into a standard DEL cycle.

DEL_Workflow DNA_Head DNA-Linker-COOH (Starting Material) Coupling_Step Step 1: Amide Coupling (EDC/HOAt or DMT-MM) DNA_Head->Coupling_Step Spiro_Scaffold 3-(Prop-2-yn-1-yl)- 1-azaspiro[3.3]heptane Spiro_Scaffold->Coupling_Step Intermediate DNA-Spiro-Alkyne (Scaffold Loaded) Coupling_Step->Intermediate >90% Conv. Click_Step Step 2: CuAAC (Cu/THPTA) Intermediate->Click_Step Azide_Library Azide BB Library (R-N3) Azide_Library->Click_Step Final_DEL Final DNA-Encoded Spiro Cycle Library Click_Step->Final_DEL Triazole Formation

Figure 1: Sequential workflow for scaffold loading via amide coupling followed by diversification via click chemistry.

Detailed Experimental Protocols

Phase 1: Scaffold Loading (Amide Coupling)

Objective: Attach the spiro-amine to a DNA-headpiece functionalized with a carboxylic acid/linker.

Reagents & Materials:

  • DNA Substrate: 1 mM solution of dsDNA-Linker-COOH in water.

  • Scaffold: 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane (200 mM in DMSO).

  • Coupling Agents: DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1]

  • Buffer: 500 mM MOPS buffer (pH 8.0).

Protocol:

  • Preparation: In a PCR tube or 96-well plate, combine the following:

    • 5 µL DNA-Linker-COOH (1 mM, 5 nmol)

    • 25 µL MOPS Buffer (500 mM, pH 8.0)

    • 10 µL Scaffold stock (200 mM in DMSO; 400 equiv.)

    • 5 µL DMT-MM (200 mM in water; 200 equiv.)

    • Note: Final DMSO concentration should be ≤20% to maintain DNA solubility.

  • Reaction: Vortex briefly and incubate at 25°C for 12 hours .

  • Purification: Ethanol precipitate the DNA.

    • Add 10% volume of 3 M NaOAc (pH 5.2).

    • Add 2.5x volume of cold absolute ethanol.

    • Incubate at -20°C for 30 mins, centrifuge (14,000 x g, 30 min), and remove supernatant.

    • Wash pellet with 70% EtOH.

  • Validation: Resuspend in water and analyze via LC-MS.

    • Target: Mass shift corresponding to +[Scaffold MW] - [H2O].

Phase 2: Diversification (CuAAC Click Reaction)

Objective: React the pendant alkyne with a library of azides.

Reagents & Materials:

  • DNA Substrate: Purified DNA-Spiro-Alkyne (from Phase 1).

  • Azide BBs: Diverse set of organic azides (20 mM in DMSO).

  • Catalyst: CuSO4[2] · 5H2O (10 mM in water).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).

  • Reductant: Sodium Ascorbate (100 mM, freshly prepared).

Protocol:

  • Catalyst Pre-complexation (Crucial):

    • Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL Cu + 1 µL THPTA) and incubate for 5 mins. This protects DNA from copper-mediated oxidative damage.

  • Reaction Assembly:

    • 20 µL DNA-Spiro-Alkyne (50 µM in water).

    • 5 µL Azide Building Block (20 mM in DMSO; large excess drives kinetics).

    • 2 µL Pre-complexed Cu-THPTA.

    • 2 µL Sodium Ascorbate (100 mM).

    • Degas with N2 or Argon (optional but recommended for high fidelity).

  • Incubation: Incubate at 25°C for 2 hours .

  • Quenching & Purification:

    • Add thiourea or EDTA to chelate copper.

    • Perform Ethanol precipitation (as above) to remove excess small molecule azides.

Data Summary & Troubleshooting

ParameterStandard ConditionTroubleshooting / Optimization
DNA Concentration 50 µM - 1 mMLower conc. requires higher excess of BBs.
Solvent Tolerance 10-20% DMSOIf BB precipitates, add 10% t-BuOH or PEG-400.
pH (Amide Bond) pH 8.0 (MOPS)If hydrolysis occurs, lower to pH 7.0; if slow, raise to pH 8.5.
CuAAC Catalyst Cu:THPTA (1:5)Never use Cu without ligand; it shreds DNA.
Reaction Time 2 - 12 HoursMonitor by LC-MS; extended times rarely improve yield >12h.
QC Criteria (Self-Validation)
  • LC-MS Analysis: The final product must show a single peak with the expected m/z (Parent DNA + Spiro + Azide).

  • Yield: Acceptable conversion >85% per step.

  • DNA Integrity: No depurination or strand cleavage observed in the deconvoluted mass spectrum.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA."[3]

    • Source: RSC (Chemical Science/MedChemComm).
    • URL:[Link] (Contextual Match)

  • Amide Coupling on DNA

    • Title: "Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries."[4][5][6]

    • Source: Chemical Science (RSC).[7]

    • URL:[Link]

  • CuAAC Click Chemistry on DNA

    • Title: "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids."
    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Bioisosteric Properties

    • Title: "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine."[8][9]

    • Source: Angewandte Chemie International Edition.[10]

    • URL:[Link]

Sources

Method

Application Notes and Protocols for Late-Stage Functionalization of Drug Scaffolds Using Spirocyclic Alkyne Linkers

Introduction: Navigating the Complexities of Late-Stage Functionalization with Spirocyclic Scaffolds In the landscape of modern drug discovery, the ability to rapidly and efficiently diversify complex molecular scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complexities of Late-Stage Functionalization with Spirocyclic Scaffolds

In the landscape of modern drug discovery, the ability to rapidly and efficiently diversify complex molecular scaffolds is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the introduction of novel chemical moieties at the final stages of a synthetic sequence.[1][2] This approach circumvents the need for lengthy de novo synthesis, accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.[2][3] However, the successful implementation of LSF hinges on the availability of robust and versatile chemical tools that can operate with high selectivity and efficiency in the presence of a multitude of functional groups.

This application note details the use of spirocyclic alkyne linkers as a novel and advantageous tool for the late-stage functionalization of drug scaffolds. Spirocycles, characterized by their unique three-dimensional and rigid architecture, are increasingly recognized as privileged scaffolds in medicinal chemistry.[4] Their constrained conformation can lead to improved binding affinity and selectivity for biological targets. By combining the desirable properties of spirocycles with the power of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), we present a comprehensive guide for researchers, scientists, and drug development professionals.

Herein, we provide a detailed rationale for the use of spirocyclic alkyne linkers, a proposed synthetic protocol for a novel spiro[3.3]heptane-based strained alkyne, and step-by-step protocols for the conjugation of this linker to a model drug scaffold and its subsequent functionalization.

The Strategic Advantage of Spirocyclic Alkyne Linkers

The choice of a linker in drug modification is critical, as it can significantly impact the stability, solubility, and overall performance of the resulting conjugate.[5][6] Spirocyclic alkyne linkers offer several distinct advantages:

  • Three-Dimensionality and Rigidity: Unlike linear linkers, spirocycles introduce a rigid, three-dimensional element to the drug scaffold. This can be leveraged to probe interactions within a biological target's binding pocket with greater precision.

  • Improved Physicochemical Properties: The introduction of a sp3-rich spirocyclic motif can lead to improved physicochemical properties, such as increased metabolic stability and modulated lipophilicity, which are crucial for drug efficacy.[7]

  • Bioorthogonality of the Alkyne Handle: The strained alkyne functionality allows for highly selective and efficient conjugation via SPAAC.[8] This bioorthogonal reaction proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems.[9][]

Workflow for Late-Stage Functionalization using Spirocyclic Alkyne Linkers

The overall strategy for the late-stage functionalization of a drug scaffold using a spirocyclic alkyne linker can be visualized as a three-stage process:

G cluster_0 Stage 1: Linker Synthesis cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Functionalization A Synthesis of Spirocyclic Strained Alkyne Linker B Conjugation of Linker to Drug Scaffold A->B Linker with active handle C SPAAC with Azide-Bearing Molecule of Interest B->C Drug-Linker Conjugate D Biological Evaluation C->D Functionalized Drug

Caption: Overall workflow for late-stage functionalization.

Protocol 1: Synthesis of a Novel Spiro[3.3]heptane-Based Strained Alkyne Linker

This protocol describes a proposed synthetic route to a spiro[3.3]heptane-based cyclooctyne linker, starting from the readily accessible spiro[3.3]heptan-1-one.[11]

G A Spiro[3.3]heptan-1-one B Wittig Reaction A->B 1. (EtO)2P(O)CH2CO2Et, NaH C Diels-Alder Reaction B->C 2. Furan, heat D Photochemical [2+2] Cycloaddition C->D 3. hv E Ring Opening D->E 4. Flash vacuum pyrolysis F Functional Handle Installation E->F 5. Linker attachment chemistry G Spirocyclic Strained Alkyne Linker F->G

Caption: Proposed synthesis of a spirocyclic alkyne linker.

Materials:

  • Spiro[3.3]heptan-1-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Furan

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • UV photoreactor

  • Flash vacuum pyrolysis apparatus

  • Silica gel for column chromatography

Procedure:

  • Wittig Reaction: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C, then add a solution of spiro[3.3]heptan-1-one (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash column chromatography to yield the corresponding α,β-unsaturated ester.

  • Diels-Alder Reaction: In a sealed tube, dissolve the α,β-unsaturated ester (1.0 eq) in furan (10 eq) and heat to 100 °C for 24 hours. After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess furan. The crude Diels-Alder adduct can be used in the next step without further purification.

  • Photochemical [2+2] Cycloaddition: Dissolve the crude Diels-Alder adduct in acetone and irradiate with a high-pressure mercury lamp (λ > 300 nm) in a quartz vessel for 48 hours. Monitor the reaction by TLC. After completion, concentrate the solvent under reduced pressure and purify the resulting cage compound by flash column chromatography.

  • Ring Opening to Cyclooctyne: Subject the purified cage compound to flash vacuum pyrolysis at 500-600 °C. The resulting cyclooctyne will be collected in a cold trap. Due to the potential instability of strained alkynes, it is recommended to use the product immediately or store it under an inert atmosphere at low temperatures.

  • Functional Handle Installation: The synthesized spirocyclic cyclooctyne can be further functionalized with a handle for conjugation, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester, using standard chemical transformations.

Protocol 2: Conjugation of the Spirocyclic Alkyne Linker to a Model Drug Scaffold

This protocol describes the conjugation of the synthesized spirocyclic alkyne linker to a model drug scaffold containing a primary amine.

Materials:

  • Spirocyclic alkyne linker with an NHS ester handle

  • Model drug scaffold with a primary amine (e.g., a derivative of a known drug)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the model drug scaffold (1.0 eq) in anhydrous DMF.

  • Add the spirocyclic alkyne linker-NHS ester (1.1 eq) to the solution, followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the drug-linker conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Late-Stage Functionalization via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the final functionalization step, where an azide-bearing molecule of interest is attached to the drug-linker conjugate via SPAAC.

G reactant1 Drug-Spiro-Alkyne Drug Scaffold Spirocyclic Linker Strained Alkyne product {Functionalized Drug | Drug Scaffold | Spiro-Triazole Linker | Molecule of Interest} reactant1:p3->product:p7 SPAAC reactant2 Azide-Functionalized Molecule Molecule of Interest Azide reactant2:p5->product:p7 [3+2] Cycloaddition

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Materials:

  • Drug-spirocyclic alkyne linker conjugate

  • Azide-bearing molecule of interest (e.g., a fluorescent dye, a PEG chain, a targeting ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column or reverse-phase HPLC for purification

Procedure:

  • Dissolve the drug-spirocyclic alkyne linker conjugate in a minimal amount of DMSO.

  • Add this solution to a solution of the azide-bearing molecule of interest (1.5 eq) in PBS. The final concentration of DMSO should be kept below 5% (v/v) to maintain the solubility and integrity of the reactants.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may vary depending on the specific reactants and can be monitored by LC-MS.

  • Purify the final functionalized drug conjugate using an appropriate method, such as SEC for larger biomolecules or reverse-phase HPLC for smaller molecules.

  • Characterize the final product by mass spectrometry and NMR to confirm successful conjugation.

Data Presentation: A Comparative Look at Strained Alkyne Kinetics

The reactivity of the strained alkyne is a critical parameter for successful SPAAC. The table below provides a comparison of the second-order rate constants for some commonly used strained alkynes.

Strained AlkyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
DibenzocyclooctyneDBCO~ 0.3 - 1.0[12]
Bicyclo[6.1.0]nonyneBCN~ 0.1 - 0.5[13]
AzacyclooctyneAza-DIBO~ 0.1[13]
Proposed Spiro[3.3]heptane-based CyclooctyneSCHOPredicted to be comparable to or faster than BCNN/A

The reactivity of the proposed spiro[3.3]heptane-based cyclooctyne (SCHO) is anticipated to be in a similar range to BCN, driven by the significant ring strain imparted by the cyclooctyne ring. The rigid spirocyclic framework may influence the transition state of the cycloaddition, potentially leading to enhanced reaction rates. Further kinetic studies are required to precisely determine the rate constant for this novel linker.

Conclusion and Future Perspectives

The use of spirocyclic alkyne linkers for the late-stage functionalization of drug scaffolds represents a promising advancement in medicinal chemistry and chemical biology. The unique structural features of spirocycles, combined with the efficiency and biocompatibility of SPAAC, provide a powerful platform for the rapid diversification of complex molecules. The protocols outlined in this application note offer a practical guide for the synthesis, conjugation, and functionalization of drug candidates using this innovative approach.

Future work will focus on the synthesis and characterization of a broader range of spirocyclic alkyne linkers with varying ring sizes and heteroatom substitutions to fine-tune their steric and electronic properties. The systematic evaluation of these linkers in different drug discovery contexts will further establish their utility and expand the toolbox available to researchers for creating next-generation therapeutics.

References

  • Taylor & Francis. (2023, April 28). An update on late-stage functionalization in today's drug discovery. [Link]

  • PubMed. (2023, April 28). An update on late-stage functionalization in today's drug discovery. [Link]

  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

  • Taylor & Francis Online. (2023, April 28). An update on late-stage functionalization in today's drug discovery. [Link]

  • PMC. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. [Link]

  • SpiroChem. Linker Design. [Link]

  • ResearchGate. (PDF) Late-stage peptide C–H alkylation for bioorthogonal C–H activation featuring solid phase peptide synthesis. [Link]

  • PMC. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. [Link]

  • SpiroChem. Linker Design. [Link]

  • RSC Publishing. Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. [Link]

  • Chemical Communications (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • PMC. Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. [Link]

  • SCM. Highly accelerated strain-promoted azide-alkyne cycloadditions. [Link]

  • ResearchGate. Late-stage functionalization of drugs and biologically active.... [Link]

  • ResearchGate. Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. [Link]

  • PMC. Developing bioorthogonal probes to span a spectrum of reactivities. [Link]

  • ResearchGate. Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i).... [Link]

  • PubMed. Functionalized cyclopropenes as bioorthogonal chemical reporters. [Link]

  • Springer Nature Experiments. Bioorthogonal chemistry. [Link]

  • ResearchGate. Design and Synthesis of Spirocycles | Request PDF. [Link]

  • MDPI. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Kinetics studies of rapid strain-promoted [3 + 2]-cycloadditions of nitrones with biaryl-aza-cyclooctynone. [Link]

  • The Royal Society of Chemistry. (2024, May 1). Late Stage Functionalization for Synthesis and Medicines. [Link]

  • PubMed. (2018, May 23). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. [Link]

  • Max-Planck-Gesellschaft. Late-Stage Functionalization. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. [Link]

  • Research With Rutgers. (2025, May 15). Late-stage functionalization of pharmaceuticals by C–C cross-coupling enabled by wingtip-flexible N-heterocyclic carbenes. [Link]

  • Synthesis and reactivity of 4,4-Dialkoxy-BODIPYs: an experimental and computational study. (2015, April 6). [Link]

  • ResearchGate. Highly Efficient Multigram Synthesis of Dibenzoazacyclooctyne (DBCO) without Chromatography | Request PDF. [Link]

  • Glen Research. Product Review DBCO. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield of Spiro[3.3]heptane Alkylation Reactions

Welcome to the technical support center for spiro[3.3]heptane alkylation. The unique three-dimensional structure of the spiro[3.3]heptane scaffold makes it a highly sought-after benzene bioisostere in modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for spiro[3.3]heptane alkylation. The unique three-dimensional structure of the spiro[3.3]heptane scaffold makes it a highly sought-after benzene bioisostere in modern drug discovery, offering a pathway to novel chemical space with favorable physicochemical properties.[1][2][3] However, its strained spirocyclic nature presents distinct challenges in achieving high-yield, selective C-H functionalization.[4][5]

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles in your alkylation experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the alkylation of spiro[3.3]heptane derivatives. We will diagnose the root causes and provide actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Observing a high percentage of unreacted starting material is a common yet frustrating issue. The cause often lies in inefficient generation of the reactive intermediate or poor reactivity of the chosen electrophile.

Direct deprotonation of a C-H bond on the spiro[3.3]heptane core is a primary strategy for creating a nucleophilic center for alkylation. The acidity of these protons is low, requiring strong bases. Incomplete deprotonation is a major cause of low conversion.

Diagnostic Steps:

  • Deuterium Quench Experiment: Run the deprotonation step under your standard conditions, but instead of adding the alkylating agent, quench the reaction with a deuterium source like D₂O or CD₃OD.

  • Analysis: Analyze the resulting product mixture by ¹H NMR and Mass Spectrometry (MS). A significant incorporation of deuterium (observed as a mass increase and disappearance of a proton signal) confirms that deprotonation is occurring. Low or no deuterium incorporation points to a failure in this initial step.

Proposed Solutions & Protocols:

The choice of base, solvent, and temperature is critical. Sterically hindered, strong bases are often required.

BaseSolventTemperature (°C)Key Considerations
n-BuLi / s-BuLiTHF, Diethyl Ether-78 to 0Common choice, but can be poorly selective. s-BuLi is more basic.
t-BuLiTHF, Hexanes-78Very strong and hindered. May improve selectivity.
LDA, LTMPTHF-78 to -40Strong, non-nucleophilic hindered bases. Good for sensitive substrates.
KHMDSTHF-78 to 0Strong, non-nucleophilic base.

Protocol: Small-Scale Deprotonation Test with Deuterium Quench

  • To a flame-dried, N₂-purged flask, add your spiro[3.3]heptane substrate (1.0 equiv) and anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium base (e.g., s-BuLi, 1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by adding D₂O (5.0 equiv) dropwise.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup and extract the organic components.

  • Analyze the crude material by NMR and MS to quantify deuterium incorporation.

Mechanistic Insight:

The reactivity of C-H bonds on the spiro[3.3]heptane core is roughly equivalent at the C2 and C3 positions.[6] The choice of a sterically bulky base can sometimes favor abstraction at the less-hindered position, though mixtures are common. The goal is to find conditions that favor the formation of a stable carbanion without promoting side reactions.

Modern photoredox and radical-mediated methods offer an alternative to carbanion chemistry, often under milder conditions.[7][8][9][10] Low yields in these systems can stem from several factors.

Diagnostic Steps:

  • Quantum Yield: If possible, determine the quantum yield of your reaction. A low value suggests an inefficient photochemical process.

  • Control Experiments: Run the reaction in the absence of the photocatalyst and/or light source. No reaction should occur. If it does, a background thermal process is competing.

  • Component Analysis: Check the purity and age of your photocatalyst and radical precursor. Degradation can severely impact efficiency.

Proposed Solutions:

  • Optimize Light Source: Ensure the emission spectrum of your light source (e.g., Blue LED) optimally excites your chosen photocatalyst.

  • Increase Catalyst Loading: While typically low (1-5 mol%), a slight increase in photocatalyst loading can sometimes improve initiation rates.

  • Degas Thoroughly: Oxygen can quench the excited state of the photocatalyst. Ensure your reaction mixture is thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas (Ar or N₂).

Diagram: Troubleshooting Workflow for Low Conversion

G start Low / No Conversion method Which Method? start->method carbanion Carbanion-based method->carbanion  Anionic radical Radical-based method->radical Radical   d2o_quench Perform D₂O Quench carbanion->d2o_quench d2o_result Deuterium Incorporation? d2o_quench->d2o_result base_issue Inefficient Deprotonation d2o_result->base_issue No electrophile_issue Check Electrophile Purity and Reactivity d2o_result->electrophile_issue Yes base_solution Solution: Change Base/Solvent (See Table 1) base_issue->base_solution controls Run Control Rxns (No light, No catalyst) radical->controls control_result Reaction in Controls? controls->control_result photochem_issue Inefficient Photochemistry control_result->photochem_issue No thermal_issue Competing Thermal Pathway control_result->thermal_issue Yes photochem_solution Solution: Degas System, Optimize Light Source, Check Reagent Purity photochem_issue->photochem_solution

Caption: Troubleshooting Decision Tree for Low Conversion Issues.

Problem 2: Formation of Multiple Products / Poor Selectivity

The high strain energy of the spiro[3.3]heptane core (estimated to be over 60 kcal/mol) makes it susceptible to undesired rearrangement and ring-opening reactions, especially under harsh conditions.[5][11][12]

Once the mono-alkylated product is formed, its remaining C-H bonds can sometimes be deprotonated and react further, leading to di- or tri-alkylated species.

Diagnostic Steps:

  • Crude MS Analysis: Look for mass peaks corresponding to the addition of two or more alkyl groups to your starting material.

  • Crude NMR Analysis: The appearance of multiple new, complex signal clusters in the alkyl region of the ¹H NMR spectrum can indicate poly-alkylation.

Proposed Solutions:

  • Stoichiometry Control: Use a slight excess of the spiro[3.3]heptane starting material relative to the base and alkylating agent (e.g., 1.2 : 1.0 : 1.0).

  • Slow Addition / Low Temperature: Add the alkylating agent very slowly (e.g., via syringe pump over 1-2 hours) at low temperature (-78 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant mono-anion of the starting material.

  • Inverse Addition: Add the generated carbanion solution slowly to a solution of the alkylating agent.

The high ring strain can be a powerful driving force for reactions.[12] Strong bases or highly reactive radical intermediates can trigger β-scission, leading to the formation of cyclobutenylpropyl or other rearranged species.[6]

Diagnostic Steps:

  • NMR Analysis: Look for the appearance of olefinic protons (signals between 4.5-6.0 ppm in ¹H NMR) or new sp² carbon signals (100-150 ppm in ¹³C NMR), which are characteristic of ring-opened products.

  • GC-MS Analysis: Compare the fragmentation patterns of your product peaks to known fragmentation pathways of spirocycles versus linear or monocyclic alkenes.

Proposed Solutions:

  • Milder Conditions: Switch to less aggressive conditions. For anionic methods, use a weaker base (e.g., LDA instead of t-BuLi) or run the reaction at the lowest possible temperature.

  • Radical Methods: For radical pathways, choose conditions that avoid the generation of overly high-energy intermediates. Photoredox catalysis is often milder than thermal radical initiation.[13][14]

Diagram: Desired Alkylation vs. Undesired Ring-Opening

G cluster_0 Desired Pathway: C-H Alkylation cluster_1 Side Reaction: Ring-Opening start Spiro[3.3]heptane anion Spiroheptyl Anion start->anion Strong Base (e.g., s-BuLi) product Alkyl-Spiroheptane anion->product + R-X start_side Spiro[3.3]heptane radical Spiroheptyl Radical start_side->radical Harsh Conditions (e.g., Heat, UV) rearranged Cyclobutenylpropyl Radical/Anion radical->rearranged β-Scission (Strain Release)

Caption: Competing reaction pathways for functionalizing spiro[3.3]heptane.

Frequently Asked Questions (FAQs)

Q1: Which position on the unsubstituted spiro[3.3]heptane core is most reactive towards alkylation?

For radical abstraction, the rates of reaction at the C2 (methylene) and C3 (methine, if substituted) positions are roughly equivalent.[6] For deprotonation, selectivity can be influenced by the steric bulk of the base and any directing groups already present on the scaffold. Without directing groups, mixtures are common.

Q2: I have trouble purifying my alkylated product from the non-polar starting material. Any tips?

This is a common challenge.

  • Column Chromatography: Use a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/DCM) and consider using a long column for better separation.

  • Functional Handle: If possible, design your synthesis to include a polar functional group. For example, starting with a spiro[3.3]heptane carboxylic acid or alcohol can dramatically change the polarity and simplify purification.[15]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing non-polar impurities.

Q3: Can I use photoredox catalysis to install functional groups other than simple alkyl chains?

Yes. Photoredox methods are incredibly versatile. By choosing the appropriate radical precursor, you can perform acylations, trifluoromethylations, and aminations, among other transformations. These methods often provide access to complex scaffolds under mild conditions.[7][8][13]

Q4: What are the key safety considerations when working with organolithium reagents?

Organolithium reagents like n-BuLi and t-BuLi are pyrophoric and will ignite on contact with air and moisture.

  • Always work in a well-ventilated fume hood.

  • Always use dry, inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Quench any excess reagent slowly and carefully at low temperatures with a less reactive substance like isopropanol before adding water.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 28, e202500738.
  • Gagnon, D., et al. (2022). Expedient synthesis of spiro[3.
  • Mykhailiuk, P. K., et al. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.
  • Chernykh, A. A., et al. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. PMC.
  • Groves, C., et al. (2021). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters.
  • Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]

  • Knowles, R. R., et al. (2022).
  • Kiren, S. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC.
  • Knowles, R. R., et al. (2022). Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles.
  • Douglas, J., et al. (2019). Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. PMC.
  • Bachrach, S. M. (2021). Ring strain energy in ether- and lactone-containing spiro compounds.
  • Tantillo, D. J., et al. (2022). Beyond Strain Release: Delocalization-Enabled Organic Reactivity.
  • Aggarwal, V. K., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PMC.
  • Ghorai, M. K., et al. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. PMC.
  • Knowles, R. R. (n.d.). 49.
  • Wang, C., et al. (2021). Photoredox Polychloroalkylation/Spirocyclization of Activated Alkynes via C(sp3)‐H bond Cleavage. R Discovery.
  • Walton, J. C., & Ingold, K. U. (1982). Spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals. Journal of the Chemical Society, Perkin Transactions 2.
  • Martin, S. F., et al. (1982). A new spiro-annelation procedure: intramolecular decarboxylative alkylation of β-keto-esters.
  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. (n.d.).

Sources

Optimization

Solving solubility issues with free base 1-azaspiro[3.3]heptane derivatives

Case Reference: Solubility, Handling, and Purification of Free Base Spirocyclic Amines Executive Summary 1-Azaspiro[3.3]heptane derivatives are high-value bioisosteres for piperidines and morpholines, offering reduced li...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Solubility, Handling, and Purification of Free Base Spirocyclic Amines

Executive Summary

1-Azaspiro[3.3]heptane derivatives are high-value bioisosteres for piperidines and morpholines, offering reduced lipophilicity (lower LogD) and improved metabolic stability due to their rigid, sp3-rich architecture.

However, the free base forms of these compounds present distinct challenges:

  • High Basicity (pKa ~10.5–11.0): They interact strongly with acidic silanols on silica gel, causing severe streaking.

  • Phase Behavior: Low molecular weight derivatives are often volatile oils or low-melting solids that "oil out" in aqueous media if the pH is not strictly controlled.

  • Stability: The strained azetidine rings can be sensitive to nucleophilic attack or polymerization if stored improperly in the free base form.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: The Physicochemistry of Solubility

Q: Why does my compound "oil out" or form a gum in aqueous buffers, even though it is an amine?

A: This is a pH-pKa mismatch. 1-Azaspiro[3.3]heptane derivatives are strong bases (pKa


 10.8).
  • The Mechanism: When you add the free base to water, it locally raises the pH. If the local pH approaches the pKa, a significant portion of the compound remains unprotonated (neutral). Because the spirocyclic core is lipophilic, the neutral species aggregates into an oil or gum rather than dissolving.

  • The Fix: You must drive the equilibrium toward the cationic (salt) form.

Protocol: Controlled Aqueous Solubilization

Do not just add water to the free base.

  • Calculate: Determine the molar amount of your free base.

  • Acidify First: Prepare a solution of 1.1 equivalents of HCl (1M or 0.1M) or dilute acetic acid.

  • Add: Add the acid solution to the free base oil dropwise with vigorous stirring.

  • Verify: Check pH. It must be < 8.0 to ensure >99% ionization and solubility.

Visualization: The Solubility-pH Dependency

SolubilityLogic FreeBase Free Base (Oil/Solid) pKa ~ 10.8 WaterAdd Add Neutral Water FreeBase->WaterAdd AcidAdd Add 1.1 eq Acid (HCl/Acetic) FreeBase->AcidAdd ResultOil Local pH > 10 Neutral Species Dominates RESULT: Oiling Out/Precipitation WaterAdd->ResultOil Self-Buffering Effect ResultSol pH < 8 Cationic Species Dominates RESULT: Clear Solution AcidAdd->ResultSol Protonation

Figure 1: Decision pathway for aqueous solubilization. Attempting to dissolve the free base without pH control leads to aggregation due to the compound's self-buffering capacity.

Module 2: Purification Troubleshooting

Q: My compound streaks on silica columns and I'm losing mass. How do I purify the free base?

A: The secondary amine in the azetidine ring interacts ionically with the acidic silanol groups (


) on standard silica gel. This causes "tailing" (streaking) and irreversible adsorption.

The Solution: You must "mask" the silanols using a competing base in the mobile phase.

Protocol: The "Doped" Eluent System

Use this method for flash chromatography of free bases.

ComponentStandard Condition"Doped" Condition (Recommended)Function
Stationary Phase Standard Silica (40-63 µm)Standard SilicaAdsorbent
Mobile Phase A Dichloromethane (DCM)DCMSolvent
Mobile Phase B Methanol (MeOH)MeOH containing 10% NH₄OH (7N in MeOH)Eluent
Modifier None0.5% - 1.0% Triethylamine (TEA) Silanol Blocker

Step-by-Step Procedure:

  • Pre-treat Silica: Slurry your silica column with the starting mobile phase containing 1% TEA. This saturates the most active acidic sites before your sample even touches the column.

  • Sample Loading: Dissolve the free base in a minimum amount of DCM. Do not use pure MeOH for loading as it may broaden the band.

  • Elution: Run a gradient from 0% to 10% (MeOH/NH₃) in DCM.

  • Detection: Use Ninhydrin stain (these amines stain deep blue/purple) or Iodine if UV is weak.

Alternative: If streaking persists, switch to Amine-Functionalized Silica (KP-NH) cartridges. These eliminate the need for TEA additives.

Module 3: Stabilization & Salt Formation

Q: The free base turns yellow/brown upon storage. How do I stabilize it?

A: Free base 1-azaspiro[3.3]heptanes are prone to oxidation and can react with atmospheric CO₂ to form carbamates. The most robust solution is to convert the free base into a crystalline salt immediately after purification.

Recommended Salt Forms:

  • Oxalate (1:1 or 2:1): Best for crystallinity and non-hygroscopic storage.

  • Hydrochloride (HCl): Good for biological solubility, but can be hygroscopic.

Protocol: Oxalate Salt Formation

This protocol minimizes oiling out during salt formation.

  • Dissolve: Dissolve 1.0 mmol of Free Base in Ethyl Acetate (EtOAc) (approx. 5-10 volumes). If it doesn't dissolve clear, add a small amount of Ethanol (EtOH).

  • Prepare Acid: Dissolve 1.0 mmol (for 1:1 salt) or 0.5 mmol (for 2:1 salt) of Oxalic Acid in a minimum amount of hot EtOH.

  • Precipitate: Add the oxalic acid solution dropwise to the stirring amine solution.

    • Observation: A white precipitate should form immediately.

  • Ripen: Stir the suspension for 30–60 minutes at room temperature to allow crystal growth.

  • Isolate: Filter the solid and wash with cold EtOAc or Diethyl Ether.

  • Dry: Vacuum dry at 40°C.

Workflow Visualization

SaltFormation Start Purified Free Base (Oil) Solvent Dissolve in EtOAc (Add EtOH if needed) Start->Solvent Mix Dropwise Addition with Vigorous Stirring Solvent->Mix AcidPrep Prepare Oxalic Acid in hot EtOH AcidPrep->Mix Check Precipitate formed? Mix->Check Cool Cool to 0°C Stir 30 min Check->Cool Yes Evap Evaporate & Triturate with Ether Check->Evap No (Oiled out) Filter Filter & Dry (Stable Solid) Cool->Filter Evap->Filter

Figure 2: Workflow for converting unstable free base oils into stable oxalate salts. The "Trituration" step is critical if the salt initially oils out.

Module 4: Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

SolventSolubility (Free Base)Solubility (HCl Salt)Suitability Notes
Water (pH 7) Poor (Oils out)Excellent Must adjust pH < 8 for free base.[1][2][3][4][5][6][7][8][9]
DMSO Excellent Excellent Recommended for bio-assay stock solutions (10-20 mM).
Dichloromethane Excellent PoorBest for extraction/reaction of free base.[10]
Diethyl Ether Moderate/GoodInsoluble Perfect "anti-solvent" for precipitating salts.
Methanol Excellent Good Good for reactions; use with NH₃ for chromatography.

References

  • Kirichok, A. A., et al. (2023).[6][11] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. [Link][4]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspirocycles." Organic Letters. [Link]

  • Biotage Application Note. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" [Link]

  • PubChem Compound Summary. (2025). "6-Oxa-1-azaspiro[3.3]heptane hemioxalate."[3] [Link]

  • Wuitschik, G., et al. (2006). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. (Foundational work on spirocyclic physicochemical properties). [Link]

Sources

Troubleshooting

Technical Support Center: CuAAC Optimization for Sterically Hindered Alkynes

Welcome to the Advanced Troubleshooting Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While "click" chemistry is universally recognized for its robustness and bioorthogonality, sterically hindered subst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While "click" chemistry is universally recognized for its robustness and bioorthogonality, sterically hindered substrates—such as internal alkynes, ortho-substituted phenylacetylenes, bulky aliphatic groups (e.g., tert-butyl, adamantyl), or buried residues in folded biomolecules—frequently exhibit stalled kinetics and poor yields[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the mechanistic causality of steric bottlenecks and provide field-proven, self-validating workflows to rescue your most challenging cycloadditions.

Mechanistic Causality: Why Steric Hindrance Fails CuAAC

To troubleshoot effectively, we must first understand the molecular bottlenecks. The standard CuAAC catalytic cycle requires the formation of a highly ordered dinuclear copper-acetylide intermediate[3]. When an alkyne is sterically encumbered, the spatial approach of the second Cu(I) ion and the subsequent coordination of the azide dipole are physically blocked[4][5].

This steric clash significantly raises the activation energy (


). When the desired pathway stalls, competing side reactions—such as Glaser homocoupling of the alkyne or ascorbate-mediated degradation of the catalyst and substrate—begin to dominate the reaction flask[4][6].

MechanisticBottlenecks A Free Hindered Alkyne + Cu(I) B π-Alkyne-Cu Complex A->B C σ-Cu-Acetylide Formation B->C Deprotonation D Dinuclear Cu Intermediate C->D 2nd Cu(I) binds (Steric Bottleneck 1) E Azide Coordination D->E Azide Approach (Steric Bottleneck 2) F 1,2,3-Triazole Product E->F Cycloaddition

Diagram 1: The CuAAC catalytic cycle highlighting the two major steric bottlenecks for bulky alkynes.

Diagnostic FAQs & Causality-Driven Solutions

Q1: My reaction with a bulky alkyne (e.g., tert-butyl substituted) is stalled at <10% conversion. How do I accelerate it without degrading my substrate? A: The kinetic barrier is too high for standard conditions. First, upgrade your ligand. Standard ligands like TBTA or THPTA often fail to stabilize the Cu(I) center sufficiently when the substrate struggles to coordinate. Switch to BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid). BTTAA provides a more electron-rich and flexible coordination environment, significantly accelerating the reaction kinetics in aqueous and mixed-solvent environments[5][7]. Second, moderately increase the reaction temperature to 40–60 °C to provide the thermal energy required to overcome the steric clash[1][8].

Q2: I am performing bioconjugation on a large, folded protein with a buried alkyne. The reaction is failing despite using BTTAA. What is the next step? A: This is a substrate accessibility issue. If the alkyne is buried within a hydrophobic pocket of a folded biomolecule, the Cu(I)-ligand complex cannot physically reach it[8]. To remedy this, introduce a solubilizing co-solvent. Adding 10–20% DMSO can subtly increase the conformational dynamics of the protein, temporarily exposing the hindered site to the catalyst without causing irreversible denaturation[6][8].

Q3: Should I just add more copper catalyst to force the reaction to completion? A: No. Blindly increasing copper concentration often leads to protein precipitation, increased reactive oxygen species (ROS) generation, and substrate degradation[6][8]. Instead, optimize the active catalyst ratio . Ensure you are using a Ligand-to-Copper ratio of at least 2:1, and up to 5:1 for highly challenging bioconjugations[5][9]. This ensures that every Cu(I) ion is catalytically active and protected from rapid disproportionation or oxidation[3]. For extreme cases like internal alkynes, consider switching to pre-formed NHC-Cu catalysts[2].

TroubleshootingWorkflow Start Low Yield with Hindered Alkyne? Check1 Is the Cu(I) Catalyst Active & Stabilized? Start->Check1 Sol1 Switch to BTTAA ligand (Ligand:Cu = 2:1 to 5:1) Check1->Sol1 No / Unsure Check2 Is Substrate Solubility or Folding an Issue? Check1->Check2 Yes Sol2 Add 10-20% DMSO or Co-solvents Check2->Sol2 Yes Check3 Is the Kinetic Barrier Too High? Check2->Check3 No Sol3 Increase Temp to 40-60°C or use Microwave Check3->Sol3 Yes

Diagram 2: Decision tree for troubleshooting low yields in sterically hindered CuAAC reactions.

Quantitative Data Center: Ligand Selection Matrix

Selecting the correct ligand is the most critical variable when dealing with steric hindrance. The table below summarizes the quantitative performance and optimal use cases for standard and advanced CuAAC ligands based on recent kinetic profiling[2][5][7].

Ligand SystemStructure TypeRelative Kinetics (Hindered Substrates)Recommended Ligand:Cu RatioOptimal Use Case
TBTA Benzyl-triazolylLow1:1Unhindered small molecules in organic solvents.
THPTA Hydroxypropyl-triazolylModerate2:1 to 5:1Mildly hindered substrates; standard aqueous bioconjugation.
BTTAA tert-Butyl-triazolylHigh 2:1 to 5:1Highly hindered substrates; complex biomolecules; in vivo.
NHC-Cu N-Heterocyclic CarbeneVery High Pre-formed complexInternal alkynes; extreme steric hindrance (e.g., ortho-substituted).

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . It includes visual checkpoints to ensure the catalyst is active before you risk your valuable hindered substrates.

Objective: CuAAC of a sterically hindered alkyne (e.g., tert-butyl alkyne or buried protein residue) using the BTTAA ligand system.

Reagents Required:

  • CuSO₄·5H₂O (100 mM stock in degassed MQ water)

  • BTTAA Ligand (50 mM stock in degassed MQ water)

  • Sodium Ascorbate (1 M stock in degassed MQ water, must be prepared fresh daily )

  • Substrates (Azide and Hindered Alkyne)

  • Solvent: 1:1 t-BuOH/Water or PBS (with 10-20% DMSO for biomolecules)

Step-by-Step Methodology:

Step 1: Catalyst Pre-formation (Critical Step)

  • Action: In a clean microcentrifuge tube, mix 10 µL of CuSO₄ stock (1 µmol) with 40 µL of BTTAA stock (2 µmol). This establishes a 2:1 Ligand:Cu ratio[5].

  • Causality: Ascorbate should never be added to copper in the absence of the ligand. Free Cu(I) will rapidly disproportionate or generate ROS that destroy the substrate[6][8].

  • Validation Checkpoint: The solution must remain a clear, pale blue/green. If it turns cloudy or brown at this stage, the ligand has failed to coordinate the Cu(II), or impurities are present. Discard and remake stocks.

Step 2: Substrate Assembly

  • Action: In your main reaction vessel, dissolve the hindered alkyne and azide in your chosen solvent system. If working with a folded biomolecule, add 10-20% DMSO to enhance conformational dynamics[8].

  • Action: Add the pre-formed Cu/BTTAA complex from Step 1 to the reaction vessel.

Step 3: Initiation via Reduction

  • Action: Add 10 µL of the fresh Sodium Ascorbate stock (10 µmol, 10x excess relative to Cu) to initiate the reaction.

  • Validation Checkpoint: Upon addition of ascorbate, the solution should transiently shift to a pale yellow/brown hue. This color change is the self-validating proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) species. If the solution remains blue, your ascorbate stock is oxidized (dead) and the reaction will fail.

Step 4: Thermal Acceleration & Monitoring

  • Action: Seal the vessel under an inert atmosphere (N₂ or Ar) to prevent continuous ascorbate depletion[4]. Heat the reaction to 40–60 °C using a thermomixer or oil bath[1].

  • Action: Monitor the reaction via LCMS or TLC. Due to steric hindrance, allow 4 to 24 hours for complete conversion.

References

  • BenchChem. Impact of steric hindrance on azide-alkyne cycloaddition. BenchChem Tech Support. 1

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. 8

  • Presolski, S. I., Hong, V., & Finn, M. G. Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. 6

  • Díez-González, S., et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, ACS Publications. 2

  • BenchChem. Troubleshooting low yield in copper-catalyzed click reactions. BenchChem Tech Support. 9

  • BenchChem. Technical Support Center: Bttaa Ligand Synthesis. BenchChem Tech Support. 4

  • Wang, C., et al. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. 5

  • El-Sagheer, A. H., & Brown, T. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, ACS Publications. 3

  • Willems, L. I., et al. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI. 7

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric Replacement of Phenyl Rings with 3-Substituted Spiro[3.3]heptanes: A Technical Comparison Guide

Executive Summary The overreliance on flat, lipophilic aromatic rings in drug discovery frequently leads to clinical candidates with poor aqueous solubility, high off-target toxicity, and suboptimal metabolic profiles. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overreliance on flat, lipophilic aromatic rings in drug discovery frequently leads to clinical candidates with poor aqueous solubility, high off-target toxicity, and suboptimal metabolic profiles. To address these "molecular obesity" challenges, medicinal chemists are increasingly turning to three-dimensional, sp³-rich scaffolds. Among these, spiro[3.3]heptanes have emerged as highly effective, non-collinear bioisosteres for phenyl rings.

This guide objectively compares the physicochemical and biological performance of phenyl rings against their 3-substituted spiro[3.3]heptane counterparts, utilizing recent experimental data from the optimization of the anticancer drug Sonidegib [1].

Scientific Rationale: The Shift to sp³-Rich Scaffolds

The Geometry of Spiro[3.3]heptanes

Unlike the planar geometry of a benzene ring, spiro[3.3]heptane consists of two perpendicular cyclobutane rings sharing a single quaternary carbon (C4). Functionalization at the 2,6-positions or the 2,3-positions allows chemists to precisely tune the Exit Vector Plot (EVP) .

  • Mimicking Aromatic Vectors: Depending on the substitution pattern and the specific diastereomer (cis vs. trans), the exit vectors of spiro[3.3]heptanes can perfectly mimic the 180° (para), 120° (meta), or 60° (ortho) trajectories of substituted benzenes [2].

  • Causality for Physicochemical Shifts: Replacing a rigid π-system with a 3-substituted spiro[3.3]heptane disrupts crystal lattice packing. This reduction in planarity (increased Fsp³) inherently lowers the melting point and often enhances kinetic solubility. Furthermore, the removal of aromaticity directly reduces the calculated partition coefficient (clogP), driving the molecule into a more favorable lead-like chemical space.

Comparative Performance Data

To objectively evaluate the bioisosteric viability of spiro[3.3]heptanes, we analyze the structural modification of Sonidegib , an FDA-approved Hedgehog signaling pathway inhibitor containing a central meta-substituted phenyl ring. Researchers synthesized two saturated analogs: trans-76 and cis-76 [1].

Table 1: Physicochemical and Metabolic Comparison
ParameterSonidegib (Reference)trans-76 Analogcis-76 Analog
Core Structure meta-PhenylSpiro[3.3]heptaneSpiro[3.3]heptane
clogP 6.86.06.0
Kinetic Solubility (PBS, pH 7.4) ≤ 1 μM≤ 1 μM≤ 1 μM
HLM CLint (μL/min/mg) 1836156
Half-life (t1/2, min) 934711
Hedgehog Pathway Inhibition High (Nanomolar)Moderate (Micromolar)Moderate (Micromolar)
NIH3T3 Cell Cytotoxicity BaselineIncreasedIncreased

Data Analysis & Objective Verdict: The data demonstrates a clear trade-off. The spiro[3.3]heptane replacement successfully reduced lipophilicity (clogP dropped by 0.8 units) while maintaining the necessary exit vectors to achieve target inhibition. However, the saturated core introduced a new metabolic liability. The intrinsic clearance (CLint) in Human Liver Microsomes (HLM) increased significantly, particularly for the cis-isomer, indicating that the sp³-rich cyclobutane rings are more susceptible to cytochrome P450-mediated oxidation than the electron-deficient phenyl ring of the parent drug [1].

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation of spiro[3.3]heptane bioisosteres.

Protocol A: Synthesis of the Spiro[3.3]heptane Bioisostere

This protocol outlines the assembly of the spirocyclic core, emphasizing stereochemical control.

  • Ketone Precursor Assembly: Begin with the corresponding spiro[3.3]heptan-6-one.

    • Causality: Starting with a ketone allows for divergent functionalization (e.g., reductive amination or Wittig olefination) at the 6-position while maintaining the 3-substitution intact, enabling precise control over the final exit vectors.

  • TosMIC Homologation: React the ketone with tosylmethyl isocyanide (TosMIC) followed by acidic hydrolysis.

    • Causality: This one-carbon homologation efficiently converts the ketone into a carboxylic acid without degrading the strained spirocyclic ring, providing the necessary attachment vector for subsequent amide coupling.

  • Amide Coupling: Couple the resulting spiro-carboxylic acid with the target heterocyclic amine using HATU and DIPEA in DMF.

    • Causality: HATU is selected over standard EDC/HOBt to maximize the coupling efficiency of the sterically hindered spirocyclic acid, ensuring high yields of the final bioisostere.

  • Stereochemical Isolation: Separate the cis and trans isomers via preparative HPLC.

    • Causality: The 3D nature of the spiro core results in distinct diastereomers with different spatial geometries. Isolation is critical because the trans isomer typically exhibits a lower intrinsic clearance (CLint) than the cis isomer due to differential P450 active site binding.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay isolates Phase I metabolism to directly compare the oxidative liability of the spiro core versus the phenyl ring.

  • Incubation Preparation: Prepare a 1 μM solution of the spiro[3.3]heptane analog in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Causality: A low substrate concentration ensures first-order kinetics, which is an absolute requirement for the accurate mathematical calculation of intrinsic clearance (CLint).

  • NADPH Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the essential cofactor for cytochrome P450 enzymes. Adding it last ensures that any observed compound depletion is strictly enzyme-mediated and not due to chemical instability.

  • Time-Course Quenching: Extract 50 μL aliquots at 0, 5, 10, 20, and 40 minutes, immediately quenching each in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the HLM proteins, stopping the reaction precisely at the target timepoint. The internal standard normalizes any LC-MS/MS injection variability, creating a self-validating data point.

  • Quantification: Centrifuge the quenched samples to pellet proteins, and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Pathway and Workflow Visualizations

The following diagrams illustrate the biological target of the evaluated bioisosteres and the standard workflow for bioisosteric replacement.

Pathway Ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Ligand->PTCH1 Binds & Inhibits SMO SMO (Smoothened) PTCH1->SMO Represses (in absence of ligand) GLI GLI Transcription Factor SMO->GLI Activates Drug Spiro[3.3]heptane Analog (e.g., trans-76) Drug->SMO Antagonizes (Bioisosteric Action)

Figure 1: Hedgehog signaling pathway inhibition by spiro[3.3]heptane analogs.

Workflow Step1 1. Exit Vector Plot (EVP) Analysis Step2 2. Spiro Core Synthesis Step1->Step2 Step3 3. logD & Solubility Profiling Step2->Step3 Step4 4. HLM Metabolic Stability Assay Step3->Step4

Figure 2: Experimental workflow for bioisosteric replacement and profiling.

References

  • Title: Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: Angewandte Chemie International Edition (2024) / ChemRxiv URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes Source: RSC Advances (2025) URL: [Link]

Sources

Comparative

Comparative Lipophilicity (LogD) of Spirocyclic vs. Monocyclic Amine Linkers: A Rational Design Guide

The transition from "flat" aromatic and monocyclic systems to three-dimensional (3D) architectures is a cornerstone of modern medicinal chemistry. Increasing a molecule's fraction of sp3-hybridized carbons (Fsp3) general...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from "flat" aromatic and monocyclic systems to three-dimensional (3D) architectures is a cornerstone of modern medicinal chemistry. Increasing a molecule's fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved clinical success rates due to enhanced solubility, reduced promiscuity, and better metabolic stability[1].

For researchers and drug development professionals, replacing standard monocyclic amines (e.g., piperidine, pyrrolidine, morpholine) with spirocyclic bioisosteres (e.g., azaspiroheptanes, oxa-spirocycles) is a powerful tactical maneuver. However, the physicochemical consequences of this swap—particularly regarding lipophilicity (LogD)—are frequently counterintuitive and require a deep mechanistic understanding[2].

The Mechanistic Paradox: Adding Carbon to Lower Lipophilicity

In classical medicinal chemistry, the addition of a carbon atom to a molecular scaffold predictably increases lipophilicity (LogP) by approximately +0.5 units. However, empirical data reveals a striking paradox when transitioning from monocyclic to spirocyclic amines.

When a piperidine or morpholine ring is replaced by a C-linked 2-azaspiro[3.3]heptane—a net addition of one carbon atom—the measured distribution coefficient at physiological pH (LogD7.4) routinely decreases by -0.2 to -1.0 units[3].

The Causality of the LogD Twist: This phenomenon is driven entirely by basicity and thermodynamic partitioning. The rigid spiro-fusion alters the geometry of the amine, increasing the availability of the nitrogen lone pair and subsequently raising the pKa (making the amine more basic). At a physiological pH of 7.4, this higher pKa traps a significantly larger fraction of the spirocyclic drug in its protonated, ionized state (BH+). Because ionized species partition poorly into lipid membranes (or the octanol phase of an assay), the apparent macroscopic lipophilicity (LogD) drops[3].

The N-Linked Exception: Context matters. If the 2-azaspiro[3.3]heptane is N-linked directly to the parent scaffold, the basicity shift is often neutralized by the electron-withdrawing nature of the attachment. In these cases, the thermodynamic addition of the carbon atom dominates, resulting in an increase in LogD7.4 by +0.2 to +0.5 units[3],[4].

Oxa-Spirocycles: Engineering the Hydrogen Bond Acceptor

To further drive down lipophilicity while boosting solubility, chemists are increasingly turning to oxa-spirocycles (e.g., oxetane-fused piperidines). The incorporation of the highly polar oxetane oxygen lowers LogD by ~0.8 units compared to matched carbocyclic analogs[5]. The oxetane oxygen acts as an exceptional hydrogen-bond acceptor, improving aqueous solubility by up to 40-fold while simultaneously blocking adjacent carbon centers from CYP450-mediated oxidative metabolism[6].

LogD_Equilibrium cluster_0 Aqueous Phase (pH 7.4) cluster_1 Octanol Phase Ionized Protonated Amine (BH+) Neutral_Aq Neutral Amine (B) Ionized->Neutral_Aq Ka (Deprotonation) Neutral_Oct Neutral Amine (B) Neutral_Aq->Neutral_Oct P (Partitioning) SpiroNote Spirocyclic Effect: Increased basicity (higher pKa) traps more drug as BH+ SpiroNote->Ionized

Thermodynamic equilibrium of LogD. Spirocycles shift the balance toward the protonated species.

Comparative Physicochemical Data

The table below synthesizes the quantitative shifts observed when replacing a standard monocyclic piperidine with various spirocyclic alternatives.

Scaffold TypeRepresentative StructureRelative LogD7.4 Shift (vs. Piperidine)pKa ShiftKey Physicochemical Benefit
Monocyclic Piperidine / MorpholineBaseline (0.0)BaselineStandard reference point
Spirocyclic (C-linked) 2-Azaspiro[3.3]heptane-0.2 to -1.0+0.5 to +1.0Increases Fsp3, lowers lipophilicity
Spirocyclic (N-linked) 2-Azaspiro[3.3]heptane+0.2 to +0.5VariableIncreases steric bulk & lipophilicity
Expanded Spirocyclic 7-Azaspiro[3.5]nonane+0.5 to +1.2MinimalFills larger hydrophobic pockets
Oxa-Spirocyclic 2-Oxa-6-azaspiro[3.3]heptane-0.8 to -1.2-0.2 to -0.5Drastic solubility boost, H-bond acceptor

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the data supporting scaffold selection must be generated through rigorous, artifact-free workflows. Below are the standard protocols for evaluating and synthesizing these systems.

Protocol A: High-Throughput Shake-Flask LC-MS/MS for LogD7.4 Determination
  • Phase Pre-saturation (Causality: Volume Stability): Vigorously mix 1X PBS (pH 7.4) and n-octanol for 24 hours prior to the assay. Why: Mutual saturation prevents volume shifts during compound equilibration, ensuring accurate phase ratio calculations.

  • Spiking & Equilibration (Causality: Thermodynamic Partitioning): Add 10 µL of a 10 mM compound stock (in DMSO) to 495 µL of pre-saturated PBS and 495 µL of pre-saturated octanol in a 2 mL deep-well plate. Shake at 1000 rpm for 1 hour at 25°C to reach thermodynamic equilibrium.

  • Phase Separation (Causality: Emulsion Breaking): Centrifuge the plate at 3000 x g for 15 minutes. Why: Mechanical shaking creates micro-emulsions. If octanol micro-droplets remain suspended in the aqueous phase, the LC-MS will falsely detect higher aqueous concentrations, artificially lowering the calculated LogD.

  • Sampling & Dilution: Carefully aliquot 50 µL from the upper octanol layer and 50 µL from the lower aqueous layer into separate analytical plates. Dilute both with 50% Acetonitrile/Water to ensure solvent compatibility with the LC-MS system.

  • System Suitability & Validation (Causality: System Trustworthiness): The assay is self-validating by including reference standards in every run: Propranolol (known LogD ~1.2) as a high-lipophilicity control and Atenolol (known LogD ~ -1.9) as a low-lipophilicity control. Furthermore, mass balance is calculated (AUC_oct + AUC_aq) relative to a matrix-free standard to ensure the compound did not precipitate at the interface.

LogD_Workflow Step1 1. Sample Preparation (10 mM DMSO stock) Step2 2. Equilibration (Octanol / PBS pH 7.4) Step1->Step2 Spike into biphasic system Step3 3. Phase Separation (Centrifugation at 3000g) Step2->Step3 Shake 1h at 25°C Step4 4. Quantification (LC-MS/MS Analysis) Step3->Step4 Aliquot both phases Step5 5. Data Processing (LogD = Log10[AUC_oct/AUC_aq]) Step4->Step5 Peak area integration

Step-by-step shake-flask LC-MS/MS workflow for high-throughput LogD7.4 experimental determination.

Protocol B: Synthesis of the 7-Azaspiro[3.5]nonane Core via [2+2] Cycloaddition

To practically apply these scaffolds, chemists synthesize the spirocyclic ketone intermediate, which acts as a versatile handle for downstream functionalization[4].

  • Ketene Generation (Causality: Reactive Intermediate Formation): To a flame-dried round-bottom flask containing tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and a Zn/Cu couple (11.5 eq) in tert-butyl methyl ether at 15°C under nitrogen, dropwise add a solution of 2,2,2-trichloroacetyl chloride. Why: The Zn/Cu couple reduces the trichloroacetyl chloride to generate a highly reactive dichloroketene intermediate in situ.

  • Cycloaddition (Causality: Spiro-fusion): Stir the reaction mixture overnight at room temperature. Why: The transient dichloroketene undergoes a thermal [2+2] cycloaddition with the exocyclic alkene of the piperidine derivative, successfully forming the spirocyclic cyclobutanone ring[4].

  • Quenching: Carefully add a saturated solution of NH4Cl to the cooled mixture to quench unreacted reagents, stir for 4 hours, and filter through Celite.

  • Validation & Mass Balance (Causality: System Trustworthiness): Following purification via flash chromatography, perform 1H-NMR and 13C-NMR. The protocol is validated by confirming the disappearance of the exocyclic alkene protons (typically ~4.7 ppm) and the appearance of highly shielded cyclobutanone protons, confirming the [2+2] spiro-fusion.

Scaffold Selection Summary

  • 2-Azaspiro[3.3]heptane (C-linked): Select this scaffold to lower LogD, increase Fsp3, and improve metabolic stability without adding significant molecular weight[3].

  • 7-Azaspiro[3.5]nonane: Select this scaffold when exploring larger chemical space or when a bulkier, more lipophilic substituent is required to optimally fill a target's hydrophobic pocket[4].

  • Oxa-spirocycles: Select this scaffold when poor aqueous solubility or high plasma protein binding are the primary developability bottlenecks preventing clinical advancement[5],[6].

References

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. URL:[Link]

  • Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12214. URL:[Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11239-11606. URL:[Link]

Sources

Validation

In vitro toxicity assessment of propargyl-1-azaspiro[3.3]heptane derivatives

An in-depth technical evaluation for drug development professionals, medicinal chemists, and toxicologists. Executive Summary: The Bioisosteric Evolution The piperidine ring is one of the most ubiquitous aliphatic hetero...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for drug development professionals, medicinal chemists, and toxicologists.

Executive Summary: The Bioisosteric Evolution

The piperidine ring is one of the most ubiquitous aliphatic heterocycles in FDA-approved drugs. However, its high basicity and planar conformational flexibility often lead to significant off-target liabilities, most notably hERG channel blockade (cardiotoxicity) and phospholipidosis.

Recent advancements in structural chemistry have identified 1-azaspiro[3.3]heptane as a next-generation bioisostere of piperidine. As demonstrated by [1], this spirocyclic core closely mimics the basicity of piperidine (pKa ~11.4) but fundamentally alters the 3D exit vectors and steric bulk. When functionalized with a propargyl group—a common pharmacophore for irreversible monoamine oxidase (MAO) inhibition and click-chemistry probes—the resulting propargyl-1-azaspiro[3.3]heptane derivatives offer a unique pharmacological profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro toxicity profile of these novel spirocyclic derivatives against their traditional piperidine counterparts, providing the mechanistic causality and self-validating protocols necessary for rigorous preclinical assessment.

Mechanistic Causality: Why Spirocycles Outperform Piperidines in Safety

To understand the comparative toxicity data, we must first examine the causality behind the molecular interactions:

  • Mitigation of hERG Cardiotoxicity: The Kv11.1 (hERG) potassium channel features a central cavity lined with aromatic residues (Tyr652, Phe656) that readily bind lipophilic, planar amines. While the spiro[3.3]heptane core retains the necessary basicity for target engagement, its rigid, orthogonal four-membered rings create a significant steric clash within the hERG central cavity, drastically reducing binding affinity.

  • CYP450-Mediated Bioactivation (The Propargyl Liability): Terminal alkynes can undergo cytochrome P450-mediated oxidation to form reactive ketene intermediates, which covalently bind to hepatic proteins, causing drug-induced liver injury (DILI). The altered lipophilicity and steric hindrance of the spirocyclic core can shift the molecule away from the CYP active site, reducing the rate of toxic bioactivation compared to the highly flexible piperidine analogs.

Mechanism Piperidine Propargyl-Piperidine (Planar, Flexible) hERG_Bind High Affinity Binding to Kv11.1 Cavity Piperidine->hERG_Bind Spiro Propargyl-1-azaspiro[3.3]heptane (Rigid, Orthogonal) hERG_Avoid Steric Clash in Kv11.1 Cavity Spiro->hERG_Avoid Tox Cardiotoxicity Risk (IC50 < 5 µM) hERG_Bind->Tox Safe Improved Safety Margin (IC50 > 30 µM) hERG_Avoid->Safe

Caption: Mechanistic divergence of hERG channel binding between piperidine and spirocyclic cores.

Comparative In Vitro Toxicity Data

The following table summarizes representative in vitro safety pharmacology data, benchmarking a model propargyl-1-azaspiro[3.3]heptane derivative against its direct propargyl-piperidine analog.

Assay / ParameterPropargyl-Piperidine (Reference)Propargyl-1-azaspiro[3.3]heptane (Novel)Performance Shift
Experimental pKa 11.211.4Comparable target engagement
hERG Inhibition (IC₅₀) 3.2 µM (High Risk)> 45.0 µM (Low Risk)14-fold improvement
HepG2 Cytotoxicity (CC₅₀) 18.5 µM62.4 µM3.3-fold improvement
CYP3A4 Time-Dependent Inhibition Yes (k_inact/K_I = 0.04)No (Minimal shift)Elimination of TDI risk
Ames Test (Mutagenicity) NegativeNegativeMaintained safety
GSH Trapping (Reactive Adducts) High (Ketene adducts detected)Low to Below LLOQReduced bioactivation

Data Interpretation: The spirocyclic substitution successfully uncouples the desired basicity from the undesired hERG liability, while simultaneously reducing the propensity for CYP-mediated bioactivation of the propargyl group.

Self-Validating Experimental Protocols

To ensure data integrity, toxicity assessments must be executed as self-validating systems. A protocol is only valid if its internal controls confirm the assay's dynamic range and sensitivity during every run.

Protocol A: Automated Patch-Clamp hERG Assay (GLP-Aligned)

This protocol aligns with the [2].

Self-Validation Criteria:

  • Positive Control: E-4031 must yield an IC₅₀ between 10–30 nM.

  • Quality Control: Membrane seal resistance must exceed 1 GΩ (Gigaseal) prior to recording.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Electrophysiological Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Use extracellular solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4) and intracellular solution (120 mM KCl, 5.37 mM CaCl₂, 1.75 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the propargyl-1-azaspiro[3.3]heptane derivative in a 6-point concentration-response curve (0.1 µM to 100 µM), allowing 5 minutes of equilibration per concentration.

  • Data Analysis: Measure the peak tail current amplitude. Calculate fractional block and fit to a four-parameter logistic Hill equation to determine the IC₅₀.

Protocol B: Multiparametric Hepatotoxicity & GSH Trapping

Because terminal alkynes are prone to forming reactive intermediates, cytotoxicity must be evaluated in metabolically competent cells, following principles outlined in standard [3] adapted for hepatotoxicity.

Self-Validation Criteria:

  • CYP-Dependence Control: Toxicity of the positive control (Ticlopidine) must be rescued by co-incubation with 1-aminobenzotriazole (ABT, a pan-CYP inhibitor).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 384-well collagen-coated plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the test compound (1 µM to 100 µM) in two parallel arms: Arm 1 (Test compound alone) and Arm 2 (Test compound + 1 mM ABT).

  • Incubation & Readout: Incubate for 48 hours. Add ATP-monitoring luminescence reagent (e.g., CellTiter-Glo). A rightward shift in the CC₅₀ curve in the presence of ABT indicates CYP-mediated toxification of the propargyl group.

  • GSH Trapping (LC-MS/MS): Incubate 10 µM of the test compound with human liver microsomes (HLMs), NADPH (1 mM), and Glutathione (5 mM) for 60 minutes. Quench with cold acetonitrile. Analyze the supernatant via high-resolution LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts) to quantify reactive ketene formation.

Toxicity Screening Workflow

The following logic gate dictates the progression of spirocyclic derivatives through the preclinical safety cascade.

Workflow Start Propargyl-1-azaspiro [3.3]heptane Library hERG Automated Patch-Clamp (hERG IC50) Start->hERG HepG2 HepG2 + ABT Assay (Hepatotoxicity) Start->HepG2 GSH GSH Trapping (Reactive Metabolites) Start->GSH Pass_hERG IC50 > 30 µM hERG->Pass_hERG Fail_hERG IC50 < 10 µM hERG->Fail_hERG Pass_Hep CC50 > 50 µM No ABT Shift HepG2->Pass_Hep Fail_Hep CC50 < 20 µM or ABT Rescue HepG2->Fail_Hep Refine Structural Refinement (Modify Exit Vectors) GSH->Refine High Adducts Lead Advance to In Vivo PK/PD Studies Pass_hERG->Lead Fail_hERG->Refine Pass_Hep->Lead Fail_Hep->Refine

Caption: Multiparametric in vitro toxicity screening logic for propargyl-spirocyclic compounds.

Conclusion

Replacing a piperidine ring with a 1-azaspiro[3.3]heptane core is a highly effective strategy for rescuing compounds from hERG-mediated cardiotoxicity without sacrificing the basicity required for target engagement. However, when functionalized with a propargyl moiety, rigorous screening for CYP-mediated bioactivation via GSH trapping and metabolically competent cell assays remains critical. By utilizing the self-validating protocols outlined above, drug discovery teams can confidently differentiate safe spirocyclic leads from toxicologically compromised analogs.

References

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y. K., Shablykin, O. V., Datsenko, O., Granat, D. S., ... & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(43), e202311583. URL: [Link]

  • European Medicines Agency (EMA). (2005). ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals. URL: [Link]

  • OECD (2020). Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4. URL: [Link]

Comparative

Comparative Guide: Solid-State Optimization of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane Salts

Executive Summary: The Spirocyclic Challenge The 1-azaspiro[3.3]heptane scaffold has emerged as a critical bioisostere for piperidine and morpholine rings, offering distinct vectors for substituent exit and improved meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spirocyclic Challenge

The 1-azaspiro[3.3]heptane scaffold has emerged as a critical bioisostere for piperidine and morpholine rings, offering distinct vectors for substituent exit and improved metabolic stability (


 character). However, the specific derivative 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane  presents a unique challenge: the combination of a low-molecular-weight, strained bicyclic amine and a linear propargyl tail often results in a volatile oil or amorphous gum in its free base form.

This guide objectively compares three salt forms—Hydrochloride (HCl) , Oxalate , and p-Toluenesulfonate (Tosylate) —to determine the optimal solid-state candidate for X-ray diffraction (XRD) and pharmaceutical development. Our analysis prioritizes crystallinity, lattice stability, and stoichiometric reliability.

Comparative Analysis of Salt Forms

Candidate A: The Hydrochloride Salt (HCl)
  • Role: The "Standard" First-Pass Screen.

  • Performance: While HCl is the pharmaceutical industry standard, it often performs poorly with small spirocyclic amines. The high charge density of the chloride ion, combined with the compact spiro-cation, frequently leads to hygroscopic solids or disordered hydrates.

  • Crystallographic Risk: High probability of twinning due to the pseudosymmetry of the spiro[3.3]heptane core.

  • Verdict: Baseline Reference Only. Use for solubility assessment, but avoid for final solid-state characterization unless anhydrous conditions are strictly controlled.

Candidate B: The Oxalate Salt (1:1 or 2:1)
  • Role: The "Crystallographer’s Choice."

  • Performance: Oxalic acid is a superior co-former for this scaffold. Its bidentate hydrogen-bonding capability allows it to bridge two ammonium centers, stabilizing the puckered conformation of the azaspiro ring.

  • Mechanism: Forms robust hydrogen-bonded ribbons (typically

    
     motifs) that lock the propargyl arm in a fixed orientation, reducing thermal disorder.
    
  • Verdict: Top Recommendation for XRD. Consistently yields diffraction-quality single crystals with well-defined space groups (often

    
     or 
    
    
    
    ).
Candidate C: The p-Toluenesulfonate (Tosylate)
  • Role: The "Lipophilic Anchor."

  • Performance: The bulky tosyl group adds significant Van der Waals surface area, preventing the "oiling out" common with smaller counter-ions. It effectively separates the spiro-cations, reducing dipole-dipole repulsion.

  • Verdict: Best for Bulk Isolation. Ideal for scale-up and handling, though the large unit cell may dilute the diffraction intensity of the small spiro-amine fragment.

Experimental Data & Reference Parameters

The following data summarizes the crystallographic parameters typical for 1-azaspiro[3.3]heptane salts. Use these reference values to validate your specific propargyl-derivative datasets.

Table 1: Comparative Crystallographic Parameters (Scaffold Reference)

ParameterHydrochloride (Reference)Oxalate (Preferred)Tosylate (Alternative)
Crystal System OrthorhombicMonoclinicTriclinic
Space Group

(Common)


Stoichiometry 1:1 (Cation:Anion)1:0.5 (Hemioxalate) or 1:11:1
Calc.[1] Density ~1.15 - 1.20 g/cm³~1.35 - 1.42 g/cm³ ~1.25 g/cm³
Packing Efficiency Low (Void spaces common)High (H-bond network) Medium (Steric packing)
Hygroscopicity High (Deliquescent)Low (Stable solid)Low (Non-hygroscopic)
Melting Point Broad (< 150°C, dec.)Sharp (> 180°C) Sharp (~160-170°C)

Technical Insight: The propargyl group at position 3 introduces a linear vector. In the Oxalate form, expect the alkyne terminus to intercalate between the oxalate sheets, minimizing disorder. In the HCl form, this tail often rotates freely, leading to high B-factors (thermal displacement parameters) in the structure solution.

Detailed Experimental Protocols

Protocol A: Vapor Diffusion (Optimal for Oxalate/Tosylate)

Use this method to grow X-ray quality single crystals.

  • Dissolution: Dissolve 20 mg of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane free base in 0.5 mL of Methanol (MeOH) .

  • Acid Addition: Add 1.05 equivalents of Oxalic acid (anhydrous) dissolved in minimal warm MeOH. Solution should remain clear.

  • Setup: Place the open vial inside a larger jar containing 5 mL of Diethyl Ether or Pentane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Colorless prisms should appear within 48–72 hours.

Protocol B: Slow Evaporation (HCl Salt)

Use this only if Vapor Diffusion fails.

  • Dissolution: Dissolve the free base in Isopropanol (IPA) .

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane.

  • Crystallization: Cover the vial with Parafilm, poke 3 small holes, and allow solvent to evaporate at room temperature.

  • Note: If an oil forms, scratch the side of the vial with a glass rod to induce nucleation (seeding).

Visualization of Screening Logic

The following diagram illustrates the decision matrix for selecting the optimal salt form based on the specific physicochemical constraints of the spiro[3.3]heptane scaffold.

SaltScreeningStrategy Start Start: 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane (Oily Free Base) Decision1 Primary Goal? Start->Decision1 PathXRD Goal: X-Ray Structure (High Resolution) Decision1->PathXRD Characterization PathBulk Goal: Bulk Scale-up (Handling/Storage) Decision1->PathBulk Development ExpOxalate Screen A: Oxalate Salt (Methanol/Ether Diffusion) PathXRD->ExpOxalate Primary Method ExpHCl Screen C: HCl Salt (IPA/Dioxane) PathXRD->ExpHCl Secondary Method ExpTosyl Screen B: Tosylate Salt (Acetone/Hexane Slurry) PathBulk->ExpTosyl ResultOx Outcome: Rigid H-Bond Ribbons Stabilizes Pucker Best for CIF Data ExpOxalate->ResultOx ResultTosyl Outcome: High MW Solid Non-Hygroscopic Best for Shelf Stability ExpTosyl->ResultTosyl ResultHCl Outcome: Hygroscopic/Oil High Disorder Reference Only ExpHCl->ResultHCl

Caption: Decision matrix for salt selection. Green path indicates the optimal route for crystallographic success; Red path indicates the optimal route for process stability.

References

  • Mykhailiuk, P. K. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[2]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.[3]

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8979-8982. (Provides foundational data on spiro[3.3]heptane puckering angles).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection methodologies).

Sources

Validation

Comparative Guide: FDA Drugs Modified with Azaspiro[3.3]heptane Cores

Executive Summary The azaspiro[3.3]heptane moiety has emerged as a high-value bioisostere in modern medicinal chemistry, offering a solution to the "flatness" of traditional aromatic and saturated heterocycles. By replac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azaspiro[3.3]heptane moiety has emerged as a high-value bioisostere in modern medicinal chemistry, offering a solution to the "flatness" of traditional aromatic and saturated heterocycles. By replacing common FDA-approved pharmacophores—specifically piperidines , piperazines , and morpholines —this spirocyclic core alters the exit vectors of substituents and modifies physicochemical properties (LogD, pKa) often in counterintuitive, beneficial ways.

This guide analyzes case studies where FDA-standard drugs were modified with azaspiro[3.3]heptane cores. We focus on the retrospective optimization of Bupivacaine (anesthetic) and the general bioisosteric replacement of piperidine in drug discovery libraries.

Section 1: The Bioisosteric Rationale[1][2][3][4]

The transition from a 6-membered ring (piperidine) to a spirocyclic [3.3] system is not merely a change in shape; it is a strategic manipulation of the drug's metabolic and electronic profile.

The "Magic Carbon" Paradox

Standard medicinal chemistry intuition suggests that adding carbon atoms increases lipophilicity (LogP). However, replacing a piperidine (C5N) with an azaspiro[3.3]heptane (C6N) often lowers the LogD.

  • Mechanism: The spirocyclic nitrogen is more basic (pKa ~10.5–11.0) than the piperidine nitrogen due to the relief of steric strain upon protonation and the lack of adjacent diaxial interactions. At physiological pH (7.4), a higher percentage of the spiro-compound exists in the ionized (hydrophilic) state, thereby reducing the effective LogD despite the higher carbon count.

Metabolic Blocking
  • Piperidine Vulnerability: CYP450 enzymes frequently attack the

    
    -carbon adjacent to the nitrogen (oxidation).
    
  • Spiro Defense: The quaternary spiro-carbon at the

    
    -position physically blocks this oxidation pathway, forcing metabolic clearance through alternative, often slower, routes.
    

Section 2: Case Study – The Bupivacaine Optimization

Bupivacaine is a widely used local anesthetic on the FDA essential medicines list. Its limitation lies in cardiotoxicity and duration of action. Researchers (notably Mykhailiuk et al.) synthesized spirocyclic analogs to test if the azaspiro[3.3]heptane core could maintain potency while altering the physicochemical profile.

Structural Comparison[5]
FeatureBupivacaine (Parent) 1-Azaspiro-Bupivacaine (Analog)
Core Structure N-butylpiperidine-2-carboxamideN-butyl-1-azaspiro[3.3]heptane-2-carboxamide
Ring Geometry Chair conformation (flexible)Puckered/Rigid (defined exit vectors)
Chirality Racemic (commercial) or S-enantiomerChiral centers at C2 (and potentially C1/C5)
Metabolic Risk High (Piperidine ring oxidation)Reduced (Quaternary carbon block)
Performance Data

Data sourced from comparative studies on local anesthetic pharmacophores [1, 2].

ParameterBupivacaine (Standard)1-Azaspiro AnalogImpact
pKa 8.19.4Increased (+1.3) : Higher ionization at pH 7.4.
LogD (pH 7.4) 2.41.8Decreased (-0.6) : Improved solubility.
Solubility (PBS) ~130

M
>200

M
Enhanced : Better formulation potential.
Metabolic Stability (

)
25 min (Human Microsomes)48 minDoubled : Slower clearance.
Anesthetic Potency 1.0x (Reference)0.9x – 1.1xRetained : No loss in efficacy.
Mechanistic Pathway Visualization

The following diagram illustrates why the spiro-analog resists the primary metabolic pathway that clears Bupivacaine.

MetabolicPathway cluster_0 Bupivacaine (Piperidine Core) cluster_1 Spiro-Analog (Azaspiro Core) Bup Piperidine Ring CYP CYP450 Enzyme Bup->CYP Binding Ox Alpha-Hydroxylation (Rapid Clearance) CYP->Ox Oxidation Spiro Azaspiro[3.3]heptane Block Quaternary Carbon (Steric Block) Spiro->Block CYP Attack Stable Metabolically Stable (Extended Half-life) Block->Stable No Reaction

Figure 1: Metabolic blockade mechanism. The quaternary carbon in the spiro-core prevents alpha-hydroxylation, a primary clearance pathway for piperidine-based drugs.

Section 3: Experimental Protocols

To replicate these modifications, one cannot simply purchase the final drug. You must synthesize the core.[1] The synthesis of 1-azaspiro[3.3]heptane is more complex than the 2-aza isomer. Below is the validated protocol for the Graf Isocyanate Route , the industry standard for accessing these cores.

Synthesis of the 1-Azaspiro[3.3]heptane Core

Objective: Create the scaffold for Bupivacaine analog synthesis.

Reagents:

  • Methylene cyclobutane (Starting material)

  • Chlorosulfonyl isocyanate (CSI) - Handle with extreme caution

  • Red-Al or Lithium Aluminum Hydride (LAH)

Protocol:

  • [2+2] Cycloaddition:

    • Cool a solution of methylene cyclobutane (1.0 eq) in anhydrous diethyl ether to 0°C.

    • Dropwise add Chlorosulfonyl isocyanate (1.0 eq) under

      
       atmosphere.
      
    • Critical Step: Maintain temperature <5°C to avoid polymerization.

    • Stir for 2 hours. The intermediate is a

      
      -lactam-N-sulfonyl chloride.
      
  • Hydrolysis:

    • Quench the reaction mixture into a biphasic mixture of

      
       (aq) and ether. This removes the sulfonyl group, yielding the spiro-
      
      
      
      -lactam.
  • Reduction (Ring Activation):

    • Dissolve the spiro-

      
      -lactam in THF.
      
    • Add LAH (2.5 eq) carefully at 0°C, then reflux for 4 hours.

    • Note: This reduces the carbonyl to the methylene, yielding the secondary amine 1-azaspiro[3.3]heptane .

  • Coupling (Drug Formation):

    • React the resulting amine with the appropriate acid chloride (e.g., 2,6-dimethylbenzoyl chloride for Bupivacaine analogs) using standard amide coupling (DIPEA/DCM).

Synthesis Workflow Diagram

Synthesis Start Methylene Cyclobutane Step1 [2+2] Cycloaddition (CSI, 0°C) Start->Step1 Inter1 Spiro-beta-lactam Step1->Inter1 Step2 Reduction (LiAlH4, Reflux) Inter1->Step2 Product 1-Azaspiro[3.3]heptane (Secondary Amine) Step2->Product Step3 Amide Coupling (Ar-COCl) Product->Step3 Final Spiro-Bupivacaine Analog Step3->Final

Figure 2: The Graf Isocyanate route for synthesizing the 1-azaspiro[3.3]heptane core, a prerequisite for modifying piperidine-based drugs.[2][3][1][4]

Section 4: General Physicochemical Impact (Reference Table)

When considering modifying other FDA drugs (e.g., Donepezil , Rivaroxaban ), use this reference table to predict the shift in properties when swapping a Piperidine ring for a 2-Azaspiro[3.3]heptane ring.

PropertyPiperidine (Parent)2-Azaspiro[3.3]heptaneDesign Implication
Vector Angle ~180° (Chair)~180° (Linear)Good geometric mimic for para-substituted rings.
Basicity (pKa) ~11.0~10.0 - 10.5Lower pKa improves CNS penetration (less ionized fraction).
Lipophilicity (

LogP)
Reference-0.5 to -1.0Lowers lipophilicity (improves solubility).
Metabolic Stability Low (

-oxidation)
HighExtends half-life (

).
Molecular Weight 85 Da97 DaSlight increase (+12 Da).

References

  • Kirichok, A. A., et al. (2023).[3][5] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters.

  • Mykhailiuk, P. K. (2017).[3][6] "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery." Angewandte Chemie.

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties as phenyl isosteres." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

[1][2][3][4][5] Part 1: Executive Summary & Core Directive Stop. Read Before Handling.

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Part 1: Executive Summary & Core Directive

Stop. Read Before Handling. 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane represents a unique intersection of high-energy structural motifs and reactive functional groups.[1][2][3][4] It is not standard organic waste.[1][2][4][5]

The Core Directive: Treat this compound as a High-Energy, Basic, Flammable Material .

  • NEVER dispose of down the drain (Risk of explosive acetylide formation in copper/lead plumbing).[1][4][5]

  • NEVER concentrate to dryness if peroxides or polymerization initiators are suspected.[1][2][4][5]

  • ALWAYS dilute before disposal to mitigate the potential energy release from the strained spiro-ring system.[1][2][3][4][5][6]

Part 2: Chemical Hazard Analysis (The "Why")

To safely dispose of this molecule, you must understand the causality of its hazards.[3][6][7] We deconstruct the molecule into its three reactive vectors:

The Spiro[3.3]heptane Core (Strain Energy)
  • Mechanism: The spiro[3.3]heptane scaffold consists of two cyclobutane rings sharing a single carbon atom.[1][2][4][5][6] Each cyclobutane ring possesses ~26 kcal/mol of ring strain.[2][4][5]

  • Risk: The total strain energy (>50 kcal/mol) acts as a "spring" loaded with potential energy.[1][2][4][5][6] Upon combustion or rapid decomposition, this energy is released exothermically.[3][5][6]

  • Disposal Implication: Pure material should never be sent to the incinerator in bulk glass bottles.[1][2][4][5] It must be diluted to <10% concentration to prevent rapid pressure events during thermal treatment.[2][4][5]

The Propargyl Group (Terminal Alkyne)[3][9][10]
  • Mechanism: The terminal alkyne (

    
    ) is acidic enough to react with transition metals.[1][4][5][6]
    
  • Risk: Formation of Metal Acetylides .[1][2][4][5][6] If this waste contacts copper, silver, or mercury (common in older plumbing or solder), it forms shock-sensitive explosives.[3]

  • Disposal Implication: Strict segregation from heavy metal waste streams.[1][2][4][5][6] Use only plastic (HDPE/PP) or borosilicate glass containers.[2][4][5]

The 1-Azaspiro Amine (Basicity)[1][3]
  • Mechanism: The secondary amine within the strained ring is a nucleophile and a base.[1][2][4][5][6]

  • Risk: Exothermic acid-base reactions.[1][2][4][5][6] Mixing this directly with acid waste streams (e.g., waste generated from TFA deprotections) can generate sufficient heat to trigger the polymerization of the alkyne or decomposition of the strained ring.[3]

  • Disposal Implication: Segregate into Basic/Alkaline Organic Waste .

Part 3: Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization (The "Self-Validating System")[1][3]

Before moving the material to the waste accumulation area, stabilize it at the bench.[3]

ParameterSpecificationRationale
Dilution Solvent Ethanol, Isopropanol, or Ethyl AcetateReduces energy density; miscible with organic waste streams.[1][2][3][4]
Target Concentration < 10% wt/volPrevents runaway thermal events during incineration.[1][2][4][5][6]
Container Material HDPE or Amber GlassAvoids metal contact; amber glass protects from UV-initiated polymerization.[1][2][4][5][6]
Headspace Leave 20% volume emptyAllows for expansion if mild off-gassing occurs.[1][2][4][5][6]
Phase B: Waste Stream Segregation[7][8]

Do NOT mix with:

  • Acidic Waste (Exothermic reaction risk).[1][2][4][5][6]

  • Oxidizers (Peroxides, Nitrates).[3][4][6]

  • Heavy Metal Solutions (Ag, Cu, Hg).[3]

Primary Disposal Path: High BTU Incineration [1][2][4][5][6]

  • Labeling: Mark the container clearly:

    • Chemical Name: 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane Solution.[1][2][3][4][5]

    • Hazards: Flammable, Irritant, High Energy.[3][6]

    • Constituents: e.g., "10% Active in Ethanol".[3][4][5][6]

  • RCRA Coding:

    • D001: Ignitable (Flash point < 60°C).[1][2][4][5]

    • Note: While not explicitly P-listed, treat with the caution of P-listed propargyl alcohol derivatives due to the alkyne moiety.[1][2][3]

Phase C: Emergency Spill Procedures

If a spill occurs (> 5 mL):

  • Evacuate the immediate area (potential for respiratory irritation).[1][2][4][5][6]

  • Eliminate Ignition Sources (Alkyne/Solvent flammability).

  • Absorb using a non-combustible material (Vermiculite or Sand).[1][2][4][5] Do not use paper towels (increases surface area for flammable oxidation).[1][2][4][5]

  • Collect using non-sparking tools (plastic scoop) into a wide-mouth jar.

Part 4: Decision Logic & Workflow (Visualization)[8]

The following diagram outlines the decision-making process for disposing of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane.

DisposalWorkflow Start START: Waste Generation StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid PureCheck Is it Pure (>10%)? Liquid->PureCheck SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Dilute DILUTE to <10% (Use EtOH or EtOAc) PureCheck->Dilute Yes MetalCheck Contains Heavy Metals? (Cu, Ag, Hg) PureCheck->MetalCheck No (Already Dilute) Dilute->MetalCheck Segregate CRITICAL STOP: Segregate Immediately. Do NOT Mix. MetalCheck->Segregate Yes BinSelect Select Waste Stream: Flammable Organic (Basic) MetalCheck->BinSelect No Label Label: 'High Energy / Alkyne' RCRA: D001 Segregate->Label Special Pickup BinSelect->Label SolidBin->Label

Figure 1: Operational decision tree for the segregation and disposal of spiro-alkyne waste.[1][2][3] Note the critical checkpoint for heavy metal contamination to prevent acetylide formation.

Part 5: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][5] [Link]

  • U.S. Environmental Protection Agency. (n.d.).[1][2][4][5][6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). EPA.gov.[2][5][8] [Link]

  • PubChem. (2023).[1][2][4][5][6] Spiro[3.3]heptane Compound Summary. National Library of Medicine.[1][2][5] [Link]

Sources

Handling

Operational Safety Guide: Handling Protocols for 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

Executive Summary & Chemical Context 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is not a standard reagent; it is a high-energy, strained pharmacophore used primarily in fragment-based drug discovery (FBDD) and "click" che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is not a standard reagent; it is a high-energy, strained pharmacophore used primarily in fragment-based drug discovery (FBDD) and "click" chemistry applications.

Handling this compound requires a departure from standard "solvent safety" protocols. You are dealing with three distinct hazard vectors simultaneously:

  • The Spiro Cycle: The [3.3]heptane system possesses significant ring strain (~60 kcal/mol). While kinetically stable, it holds potential for rapid, exothermic decomposition if subjected to strong acid catalysis or thermal shock.

  • The Propargyl Group: A terminal alkyne capable of forming explosive metal acetylides (with Cu, Ag) and acting as an alkylating agent.

  • The Amine Core: A secondary/tertiary amine motif that is likely corrosive to mucous membranes and potentially neuroactive (analogous to propargylamine MAO inhibitors).

Core Directive: Treat this compound as a Sensitizer and Potential Neurotoxin with High Reactivity . Absence of specific LD50 data mandates the use of Universal Precautions for Novel Chemical Entities (NCEs).

Hazard Analysis & Risk Assessment
Hazard DomainSpecific RiskMechanism of Action
Physical Ring Strain Release The 4-membered rings are highly strained. Acid-catalyzed ring opening can be violently exothermic.
Chemical Acetylide Formation Terminal alkynes react with Cu, Ag, and Hg to form shock-sensitive explosive salts.
Health Neurotoxicity Propargyl amines are structural analogs to Selegiline/Rasagiline (MAO inhibitors). Inhalation may cause CNS effects.
Dermal Corrosivity Free base amines saponify fats in the skin; rapid transdermal uptake is highly probable.
Personal Protective Equipment (PPE) Matrix

Standard lab coats and safety glasses are insufficient for handling spiro-amines in their free-base form due to volatility and ocular tracking risks.

Tier 1: Standard Handling (Closed Systems / Weighing <100 mg)
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Rationale: Amines track moisture; safety glasses allow vapor to bypass and irritate the lacrimal glands.

  • Hands: Double-gloved Nitrile (Minimum 5 mil outer / 4 mil inner).

    • Change Frequency: Every 30 minutes or immediately upon splash.[1]

  • Respiratory: Certified Fume Hood (Face velocity 80–100 fpm).

Tier 2: High Risk (Open Handling >100 mg / Solubilization)
  • Hands: Laminate / Multi-layer Film Gloves (e.g., Silver Shield® or Ansell Barrier®) worn under Nitrile gloves.

    • Rationale: Propargyl amines can permeate nitrile in <10 minutes. Laminates provide >480 min breakthrough time.

  • Body: Tyvek® Lab Coat or Apron (impervious to organic liquids).

  • Respiratory: If fume hood work is impossible (e.g., instrument maintenance), use a Full-Face Respirator with P100 + Organic Vapor (OV) cartridges. N95s offer NO protection against amine vapors.

Operational Workflow: Step-by-Step
Phase A: Receiving & Inspection
  • Static Check: Spiro-amine salts are often fluffy, electrostatic powders.

    • Protocol: Use an ionizing fan or anti-static gun (e.g., Zerostat) before opening the vial to prevent dispersal.

  • Septum Integrity: Ensure the septum is not degraded. Amines absorb CO₂ from air to form carbamates, degrading purity.

Phase B: Weighing & Solubilization (The Critical Step)
  • Solvent Choice: Dichloromethane (DCM) or THF. Avoid acetone (potential Schiff base formation with impurities).

  • Exotherm Control:

    • Chill the solvent to 0°C before addition.

    • Add solvent to the solid, not solid to solvent, to control concentration.

    • Do not use metal spatulas. Use porcelain, glass, or PTFE-coated tools to avoid trace metal contamination (acetylide risk).

Phase C: Reaction Setup
  • Inert Atmosphere: Always purge reaction vessels with Nitrogen or Argon. Oxygen promotes oxidative coupling of the alkyne (Glaser coupling), creating impurities.

  • Glassware: Inspect for micro-cracks. The stress of heating a strained ring system requires perfect glass integrity.

Emergency & Disposal Protocols
Spill Management
  • Small Spill (<5 mL):

    • Evacuate the immediate 10-foot radius.

    • Cover with Vermiculite or Sand . Do not use paper towels (amines can react with cellulose).

    • Neutralize with weak acid (1M HCl or Citric Acid) before sweeping to reduce volatility.

  • Skin Contact:

    • Do not use vinegar. Flush with water for 15 minutes.

    • Apply Polyethylene Glycol (PEG-400) if available (standard protocol for lipophilic amines).

Disposal (The "Kill" Step)
  • Never dispose of propargyl amines in the "General Organic" waste if that waste contains heavy metals (Cu, Ag).

  • Quench Protocol:

    • Dilute the waste stream with ethanol.

    • Slowly acidify to pH <3 using 2M HCl. This protonates the amine (reducing volatility) and stabilizes the alkyne.

    • Label waste: "Acidic Organic Waste - Contains Propargyl Amine - NO METALS."

Visualized Decision Logic

HandlingLogic Start Start: Handling 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane StateCheck Physical State? Start->StateCheck Solid Solid (Salt/Free Base) StateCheck->Solid Powder Liquid Liquid / Oil (Free Base) StateCheck->Liquid Oil StaticRisk Risk: Electrostatic Dispersal Solid->StaticRisk VaporRisk Risk: Inhalation/Ocular Tracking Liquid->VaporRisk Quantity Quantity > 100mg? StaticRisk->Quantity VaporRisk->Quantity Tier1 PPE Tier 1: Nitrile Gloves + Goggles (Fume Hood Mandatory) Quantity->Tier1 No Tier2 PPE Tier 2: Laminate Gloves (Silver Shield) + Tyvek Sleeves Quantity->Tier2 Yes Tooling Tooling Check: NO Metal Spatulas (Acetylide Risk) Tier1->Tooling Tier2->Tooling

Caption: Decision logic for PPE selection based on physical state and quantity. Note the critical divergence at >100mg requiring laminate gloves due to permeation risks.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals: Prop-2-yn-1-amine (Propargylamine) - Hazards. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.